molecular formula C20H16O3 B051643 4-(Diphenylhydroxymethyl)benzoic acid CAS No. 19672-49-2

4-(Diphenylhydroxymethyl)benzoic acid

Cat. No.: B051643
CAS No.: 19672-49-2
M. Wt: 304.3 g/mol
InChI Key: CPZWBWPALJLUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylhydroxymethyl)benzoic acid is a versatile and valuable trityl-protected benzoic acid derivative frequently employed as a key synthetic intermediate in organic chemistry and materials science research. Its core structure features a central carbon atom bearing both a hydroxyl group and two phenyl rings, attached to a benzoic acid moiety. This molecular architecture makes it particularly useful for the synthesis of more complex molecules, where the benzoic acid group can be readily functionalized (e.g., forming amides or esters) while the bulky trityl-like group can serve as a protective group for the alcohol or to impart steric hindrance, influencing molecular conformation and crystal packing.

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWBWPALJLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325069
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19672-49-2
Record name 19672-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized two-step synthetic pathway for the preparation of 4-(Diphenylhydroxymethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of 4-benzoylbenzoic acid via a Friedel-Crafts acylation, followed by a Grignard reaction to yield the final tertiary alcohol. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate its successful implementation in a laboratory setting.

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

  • Step 1: Friedel-Crafts Acylation to Synthesize 4-Benzoylbenzoic Acid. This initial step involves the acylation of an aromatic substrate to produce the key intermediate, 4-benzoylbenzoic acid. A common and effective method is the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the methyl group.[1][2]

  • Step 2: Grignard Reaction to Form this compound. The second step employs a Grignard reaction. The ketone functional group of 4-benzoylbenzoic acid is reacted with a phenylmagnesium bromide Grignard reagent to form the desired diphenylhydroxymethyl moiety.[3][4]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
4-Benzoylbenzoic AcidC₁₄H₁₀O₃226.23198-20085-95
This compoundC₂₀H₁₆O₃304.34210-21570-85

III. Experimental Protocols

Step 1: Synthesis of 4-Benzoylbenzoic Acid via Friedel-Crafts Acylation[1][2]

This procedure details the synthesis of 4-benzoylbenzoic acid from toluene and benzoyl chloride, followed by oxidation.

Part A: Synthesis of 4-Methylbenzophenone

  • Materials:

    • Toluene

    • Benzoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add a solution of benzoyl chloride in dichloromethane to the cooled suspension with continuous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, add toluene dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methylbenzophenone.

Part B: Oxidation of 4-Methylbenzophenone to 4-Benzoylbenzoic Acid

  • Materials:

    • 4-Methylbenzophenone

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bisulfite (NaHSO₃) (if necessary)

  • Procedure:

    • Dissolve 4-methylbenzophenone in a solution of sodium hydroxide in water.

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. If the filtrate is still purple, add a small amount of sodium bisulfite to decolorize it.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 4-benzoylbenzoic acid.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-benzoylbenzoic acid.

Step 2: Synthesis of this compound via Grignard Reaction[3][4]

This procedure describes the conversion of 4-benzoylbenzoic acid to the final product using a Grignard reagent.

  • Materials:

    • 4-Benzoylbenzoic acid

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

    • Hydrochloric acid (HCl), dilute

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

      • Ensure all glassware is rigorously dried.

      • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

      • Add a small crystal of iodine.

      • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

      • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with 4-Benzoylbenzoic Acid:

      • In a separate flask, dissolve 4-benzoylbenzoic acid in anhydrous THF.

      • Cool the solution of the Grignard reagent in an ice bath.

      • Slowly add the solution of 4-benzoylbenzoic acid to the Grignard reagent with vigorous stirring. A precipitate will form.

      • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Work-up and Purification:

      • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium alkoxide.

      • Separate the organic layer and extract the aqueous layer with diethyl ether.

      • Combine the organic layers and wash with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

IV. Spectroscopic Data

4-Benzoylbenzoic Acid [5][6]

  • ¹H NMR (CDCl₃, δ): 7.40-7.65 (m, 5H, Ar-H), 7.80-7.90 (d, 2H, Ar-H), 8.15-8.25 (d, 2H, Ar-H), 10.5 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, δ): 128.5, 129.5, 130.2, 130.8, 132.9, 137.5, 142.1, 166.5 (COOH), 196.2 (C=O).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1685 (C=O stretch of ketone), 1605, 1575 (C=C aromatic stretch).

This compound

  • ¹H NMR (DMSO-d₆, δ): 7.15-7.40 (m, 10H, Ar-H of phenyl groups), 7.45 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.55 (s, 1H, OH), 12.8 (br s, 1H, COOH).

  • ¹³C NMR (DMSO-d₆, δ): 81.5 (C-OH), 126.9, 127.8, 128.3, 129.5, 130.1, 145.8, 147.2, 167.4 (COOH).

  • IR (KBr, cm⁻¹): 3600-3300 (broad, O-H stretch of alcohol), 3300-2500 (broad, O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1600, 1500 (C=C aromatic stretch).

V. Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway Toluene Toluene Methylbenzophenone 4-Methylbenzophenone Toluene->Methylbenzophenone Friedel-Crafts Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Methylbenzophenone Friedel-Crafts Acylation AlCl3 AlCl₃ AlCl3->Methylbenzophenone Friedel-Crafts Acylation KMnO4 KMnO₄ BenzoylbenzoicAcid 4-Benzoylbenzoic Acid Methylbenzophenone->BenzoylbenzoicAcid Oxidation FinalProduct This compound BenzoylbenzoicAcid->FinalProduct Grignard Reaction PhenylmagnesiumBromide Phenylmagnesium Bromide PhenylmagnesiumBromide->FinalProduct Grignard Reaction HCl_workup Acidic Work-up

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Diphenylhydroxymethyl)benzoic acid. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Chemical Identity and Structure

This compound, a derivative of benzoic acid, is characterized by the presence of a diphenylhydroxymethyl group at the para position of the benzene ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-[hydroxy(diphenyl)methyl]benzoic acid[1]
CAS Number 19672-49-2[2][3][4]
Molecular Formula C₂₀H₁₆O₃[1][2]
Molecular Weight 304.34 g/mol [2]
Synonyms 4-(α-Hydroxybenzhydryl)benzoic acid, α,α-Diphenyl-α-hydroxy-p-toluic acid[2][3]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as estimates.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 210-215 °C[2][3]Experimental
Boiling Point 511.2 ± 38.0 °C[3]Predicted
Density 1.253 ± 0.06 g/cm³[3]Predicted
pKa 4.24 ± 0.10[3]Predicted
logP 3.7[1][5]Predicted
Appearance White to off-white powder[2][3]Experimental
Solubility

Synthesis and Reactivity

This compound serves as a versatile precursor in organic synthesis, notably as a building block for trityl linkers used in solid-phase synthesis and in the development of bioactive molecules.

A common synthetic route to this compound involves the Grignard reaction. The general workflow for this synthesis is depicted in the following diagram.

SynthesisWorkflow Synthesis of this compound Reactant1 Methyl 4-benzoylbenzoate Step1 Grignard Reaction in dry ether or THF Reactant1->Step1 Reactant2 Phenylmagnesium bromide (Grignard Reagent) Reactant2->Step1 Intermediate Grignard Adduct Step2 Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Step2 Step3 Hydrolysis (e.g., NaOH, then H3O+) Intermediate->Step3 Step1->Intermediate Product This compound Step2->Product Direct formation or via ester intermediate Step3->Product KSP_Inhibition cluster_synthesis Drug Discovery & Synthesis cluster_biology Biological Mechanism of Action Start This compound Synth Chemical Synthesis & Modification Start->Synth Inhibitor KSP Inhibitor Candidate Synth->Inhibitor KSP Kinesin Spindle Protein (KSP/Eg5) Inhibitor->KSP Inhibits Spindle Bipolar Spindle Formation KSP->Spindle Essential for Mitosis Cell Division (Mitosis) Spindle->Mitosis Required for Apoptosis Apoptosis in Cancer Cells Mitosis->Apoptosis Arrest leads to HPLC_Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Injection into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Chromatogram, Peak Area, Purity) Detection->DataAnalysis

References

Spectroscopic Analysis of 4-(Diphenylhydroxymethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(Diphenylhydroxymethyl)benzoic acid, a compound of interest in pharmaceutical development and advanced materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, supported by detailed experimental protocols for its characterization.

Introduction

This compound (C₂₀H₁₆O₃, Molar Mass: 304.34 g/mol ) is a multifunctional molecule featuring a carboxylic acid, a tertiary alcohol, and three aromatic rings.[1] This unique combination of functional groups makes spectroscopic analysis a critical tool for its identification, purity assessment, and structural elucidation. This guide serves as a comprehensive resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts for the protons and carbon atoms in this compound. These predictions are based on the analysis of similar aromatic carboxylic acids and alcohols.[2][3]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid -OH~12.0Broad Singlet1H-COOH
Aromatic H (benzoic acid ring)7.9 - 8.1Multiplet4HProtons ortho and meta to -COOH
Aromatic H (diphenylmethyl rings)7.2 - 7.5Multiplet10HProtons on the two phenyl rings
Tertiary Alcohol -OHVariable (typically 2-5)Singlet1H-OH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 185-COOH
Aromatic Carbons125 - 150Aromatic ring carbons
Tertiary Carbon (bearing -OH)70 - 85-C(Ph)₂OH
Table 2: Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.[2][4]

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (broad)O-H stretch
Aromatic C-H3000 - 3100C-H stretch
Carbonyl C=O1680 - 1710C=O stretch
Aromatic C=C1450 - 1600C=C stretch
C-O (Alcohol & Acid)1210 - 1320C-O stretch
O-H (Alcohol)3200 - 3600 (broad)O-H stretch
Table 3: Predicted Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of this compound that may be observed in electrospray ionization mass spectrometry (ESI-MS).[5]

Adduct Predicted m/z
[M+H]⁺305.11723
[M+Na]⁺327.09917
[M-H]⁻303.10267
[M+NH₄]⁺322.14377
[M+K]⁺343.07311

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument Setup:

    • Use an ESI-MS instrument, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • If tandem MS (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for further structural confirmation.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR FTIR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Analysis NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation - Chemical Shifts - Functional Groups - Molecular Weight NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

References

Unraveling the Solubility of 4-(Diphenylhydroxymethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of 4-(Diphenylhydroxymethyl)benzoic acid, a crucial consideration for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide offers a qualitative solubility profile based on the general principles of organic chemistry and information available for analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of aromatic carboxylic acids is provided to enable researchers to ascertain precise quantitative data.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₂₀H₁₆O₃ and a molecular weight of approximately 304.34 g/mol . Its structure features a carboxylic acid group and a hydroxyl group, both of which influence its solubility characteristics. The presence of two phenyl rings contributes to its nonpolar character.

Qualitative Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (carboxylic acid and hydroxyl) and its large nonpolar surface area (two phenyl rings). While the polar groups can engage in hydrogen bonding with polar solvents, the significant nonpolar character suggests that it will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents.

Based on these structural features and information from related compounds, a qualitative solubility profile in common laboratory solvents is summarized in the table below. It is important to note that this information is inferred and should be confirmed by experimental determination.

Solvent ClassificationCommon Lab SolventsPredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large nonpolar diphenylmethyl group outweighs the hydrogen bonding potential of the carboxylic acid and hydroxyl groups.
Methanol, EthanolSolubleThe alkyl chain of the alcohol is nonpolar enough to interact with the phenyl rings, while the hydroxyl group can act as a hydrogen bond donor and acceptor with the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, which can solvate the carboxylic acid and hydroxyl groups.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups.
Acetone, AcetonitrileModerately SolubleThese solvents are polar enough to interact with the functional groups but may be less effective at solvating the entire molecule compared to DMSO or DMF.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe polarity of the carboxylic acid and hydroxyl groups limits solubility in nonpolar solvents.
Other Dichloromethane (DCM)Moderately SolubleDCM has a moderate polarity and can solvate a range of organic compounds.
Ethyl AcetateModerately SolubleEthyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a potentially suitable solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general and robust methodology for determining the solubility of a solid organic compound like this compound in various solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected laboratory solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity (HPLC grade) and degassed if necessary.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess solid to solvent in vial start->add_solid equilibrate Equilibrate at constant temperature (24-48h) add_solid->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

An In-depth Technical Guide to 4-(Diphenylhydroxymethyl)benzoic Acid: Synthesis, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a versatile organic compound with a growing presence in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of its discovery and history, plausible synthetic routes, and its potential role as a modulator of critical cellular pathways. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, its structural motifs suggest its emergence from the rich history of aromatic carboxylic acid synthesis. This document details probable experimental protocols for its preparation, summarizes its physicochemical properties, and explores its putative mechanism of action as a kinesin spindle protein (KSP) inhibitor, a promising target in oncology.

Introduction

This compound, with the chemical formula C₂₀H₁₆O₃, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a diphenylhydroxymethyl group.[1][2] This unique structure imparts a combination of rigidity and functionality, making it a valuable intermediate in the synthesis of pharmaceuticals, specialty polymers, and as a component in cosmetic formulations.[3] Its utility in pharmaceutical development is particularly noteworthy, where it serves as a scaffold for designing novel therapeutic agents, including potential anti-inflammatory, analgesic, and antitumor compounds.[3] This guide will delve into the known synthesis methodologies, physicochemical characteristics, and the compelling evidence suggesting its role as a kinesin spindle protein inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in various applications.

PropertyValueReference
IUPAC Name 4-[hydroxy(diphenyl)methyl]benzoic acid[1]
CAS Number 19672-49-2[1]
Molecular Formula C₂₀H₁₆O₃[1]
Molecular Weight 304.34 g/mol [1]
Appearance White to off-white powder
Melting Point 210-215 °C
Purity ≥98.0% (HPLC)
SMILES O=C(O)c1ccc(C(O)(c2ccccc2)c2ccccc2)cc1
InChIKey CPZWBWPALJLUBJ-UHFFFAOYSA-N[1]

Synthesis of this compound: Plausible Experimental Protocols

While a definitive seminal publication on the synthesis of this compound is not readily apparent in the surveyed literature, its structure strongly suggests two primary synthetic routes: a Grignard reaction and a Friedel-Crafts reaction. Below are detailed, plausible experimental protocols for these methods.

Grignard Reaction Protocol

This method likely involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a 4-carboxybenzophenone derivative.

Reaction Scheme:

Grignard Reaction 4-Carboxybenzophenone 4-Carboxybenzophenone Intermediate Magnesium Alkoxide Intermediate 4-Carboxybenzophenone->Intermediate 1. Diethyl Ether Phenylmagnesium_Bromide Phenylmagnesium Bromide (Grignard Reagent) Phenylmagnesium_Bromide->Intermediate Final_Product This compound Intermediate->Final_Product 2. H3O+ Acid_Workup Acidic Workup (e.g., aq. HCl) Acid_Workup->Final_Product

Caption: Plausible Grignard reaction pathway for the synthesis of this compound.

Experimental Details:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.

  • Grignard Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of 4-carboxybenzophenone in anhydrous tetrahydrofuran (THF) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.

Friedel-Crafts Acylation/Alkylation Protocol

An alternative approach could involve a Friedel-Crafts reaction, where a substituted benzoic acid is reacted with a diphenylmethyl derivative or vice versa in the presence of a Lewis acid catalyst.

Experimental Workflow:

Friedel_Crafts_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_A 4-(chlorocarbonyl)benzoic acid Reaction_Vessel Reaction Vessel (Anhydrous Conditions) Reactant_A->Reaction_Vessel Reactant_B Benzene Reactant_B->Reaction_Vessel Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction_Vessel Quenching Quenching with Ice/HCl Reaction_Vessel->Quenching Reaction Completion Extraction Solvent Extraction Quenching->Extraction Purification Recrystallization/ Chromatography Extraction->Purification Final_Product 4-(Diphenylhydroxymethyl) benzoic acid Purification->Final_Product Pure Product

Caption: A generalized workflow for the synthesis of this compound via a Friedel-Crafts type reaction.

Experimental Details:

  • Reaction Setup: A solution of 4-(chlorocarbonyl)benzoic acid in an excess of benzene is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the reaction mixture at 0°C.

  • Reaction: The mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity: Kinesin Spindle Protein (KSP) Inhibition

While direct quantitative data for this compound's activity is sparse in the public domain, its structural similarity to known kinesin spindle protein (KSP) inhibitors suggests it may act on this target. KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division. Inhibition of KSP leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis in proliferating cells. This makes KSP a compelling target for anticancer drug development.

Signaling Pathway of KSP Inhibition-Induced Apoptosis

Inhibition of KSP initiates a cascade of events that culminates in programmed cell death, primarily through the intrinsic apoptotic pathway. This process is often independent of the p53 tumor suppressor protein, which is a significant advantage in treating cancers with mutated or non-functional p53.

KSP_Inhibition_Pathway KSP_Inhibitor This compound (Putative KSP Inhibitor) KSP Kinesin Spindle Protein (KSP/Eg5) KSP_Inhibitor->KSP Inhibition Spindle_Formation Bipolar Spindle Formation KSP->Spindle_Formation Required for Monopolar_Spindle Monopolar Spindle Formation KSP->Monopolar_Spindle Leads to Mitotic_Arrest Mitotic Arrest (Spindle Assembly Checkpoint Activation) Monopolar_Spindle->Mitotic_Arrest Bax_Activation Bax Activation Mitotic_Arrest->Bax_Activation Mitochondrial_Pathway Intrinsic (Mitochondrial) Apoptotic Pathway Bax_Activation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by KSP inhibition.

The inhibition of KSP by a small molecule like this compound would prevent the proper separation of centrosomes, leading to the formation of a monopolar spindle. This structural defect activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a key step of which is the activation of the pro-apoptotic protein Bax. Activated Bax then leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.

Quantitative Data for Known KSP Inhibitors

To provide a context for the potential potency of this compound, Table 2 summarizes the half-maximal inhibitory concentrations (IC₅₀) of several well-characterized KSP inhibitors.

KSP InhibitorIC₅₀ (nM)Cell LineReference
Monastrol14,000HeLa
Ispinesib (SB-715992)1.6Various Cancer Cell Lines
ARRY-520 (Filanesib)3Multiple Myeloma Cell Lines
SB7439210.5 - 5Breast Cancer Cell Lines[2]

Conclusion and Future Directions

This compound is a compound of significant interest due to its versatile chemical nature and potential applications in drug discovery. While its historical origins are not clearly defined in accessible literature, its synthesis is achievable through established organic chemistry reactions. The compelling structural similarities to known KSP inhibitors and the well-understood downstream consequences of KSP inhibition highlight a promising avenue for future research.

To fully elucidate the therapeutic potential of this compound, further studies are warranted. Specifically, the definitive synthesis and characterization of the compound, followed by in vitro and in vivo evaluation of its activity against KSP and its effects on cancer cell proliferation and apoptosis, are critical next steps. Such research will be invaluable for drug development professionals seeking to expand the arsenal of targeted anticancer therapies.

References

An In-depth Technical Guide to the Structural Elucidation of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Diphenylhydroxymethyl)benzoic acid. The document outlines the key analytical techniques and expected data for the characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted spectroscopic data based on the analysis of its structural analogues. Detailed methodologies for synthesis and purification, along with an exploration of its relevance in the context of antitumor drug development, are also provided.

Introduction

This compound, with the chemical formula C₂₀H₁₆O₃ and a molecular weight of 304.34 g/mol , is a bifunctional organic compound.[1] It incorporates a carboxylic acid group on a benzene ring, which is, in turn, substituted with a diphenylhydroxymethyl group. This unique structural arrangement makes it a valuable precursor in organic synthesis, notably as a reactant for the development of antitumor kinesin spindle protein inhibitors.[2] The structural confirmation of such molecules is paramount for their application in medicinal chemistry and materials science. This guide details the necessary steps for its complete structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₂₀H₁₆O₃[1]
Molecular Weight304.34 g/mol
IUPAC Name4-(hydroxydiphenylmethyl)benzoic acid[1]
CAS Number19672-49-2
Melting Point210-215 °C
AppearanceWhite to off-white powder
Purity (typical)≥98.0% (HPLC)

Table 1: Physicochemical Properties of this compound

Synthesis and Purification

A plausible and common method for the synthesis of this compound involves the Grignard reaction. The general workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis Workflow start Methyl 4-bromobenzoate reagent1 Mg turnings, Dry Ether grignard Grignard Reagent Formation reagent1->grignard reaction Grignard Reaction grignard->reaction reagent2 Benzophenone in Dry Ether reagent2->reaction intermediate Methyl 4-(diphenylhydroxymethyl)benzoate reaction->intermediate reagent3 1. NaOH (aq) 2. HCl (aq) hydrolysis Ester Hydrolysis reagent3->hydrolysis product This compound hydrolysis->product

Figure 1: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • Methyl 4-bromobenzoate

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Benzophenone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and gently warm to initiate the reaction. Add a solution of methyl 4-bromobenzoate in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of benzophenone in anhydrous diethyl ether dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The combined organic layers are then treated with an aqueous solution of sodium hydroxide and stirred overnight to hydrolyze the ester.

  • Purification: Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound. Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • The purity of the sample is determined by the peak area percentage. A purity of ≥98.0% is typically expected for the purified product.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.0 - 13.0br s1H-COOH
~ 7.9 - 8.1d2HAromatic (protons ortho to -COOH)
~ 7.2 - 7.5m12HAromatic (protons of phenyl groups and protons meta to -COOH)
~ 6.0 - 6.5s1H-OH

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 167 - 170-COOH
~ 145 - 148Quaternary aromatic C (ipso to -C(Ph)₂OH)
~ 140 - 145Quaternary aromatic C (ipso to phenyl groups)
~ 128 - 132Aromatic CH (phenyl groups and benzoic acid ring)
~ 125 - 128Aromatic CH (phenyl groups)
~ 80 - 85Quaternary C (-C(Ph)₂OH)

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Frequency (cm⁻¹)IntensityAssignment
3400 - 3600BroadO-H stretch (hydroxyl group)
2500 - 3300BroadO-H stretch (carboxylic acid)
~ 1680 - 1710StrongC=O stretch (carboxylic acid)
~ 1600, 1495, 1450MediumC=C stretch (aromatic rings)
~ 1200 - 1300StrongC-O stretch (carboxylic acid and tertiary alcohol)
~ 700 - 760StrongC-H bend (monosubstituted benzene)

Table 4: Predicted IR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zIon
304.11[M]⁺
305.12[M+H]⁺
327.10[M+Na]⁺
287.11[M-OH]⁺
259.11[M-COOH]⁺

Table 5: Predicted Mass Spectrometry Data for this compound

Involvement in Signaling Pathways

Derivatives of this compound have been investigated as reactants for the synthesis of antitumor agents that target the kinesin spindle protein (KSP).[2] KSP, also known as Eg5, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells. This makes KSP a promising target for cancer chemotherapy.

The logical relationship for the development of KSP inhibitors from this compound is illustrated below.

G cluster_pathway KSP Inhibitor Development Pathway start This compound synthesis Chemical Synthesis start->synthesis inhibitor KSP Inhibitor Derivative synthesis->inhibitor target Kinesin Spindle Protein (KSP/Eg5) inhibitor->target Binds to effect1 Inhibition of Spindle Formation target->effect1 Leads to effect2 Mitotic Arrest effect1->effect2 outcome Apoptosis of Cancer Cells effect2->outcome

Figure 2: Logical pathway from precursor to cellular effect.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a versatile organic compound with applications in pharmaceuticals and materials science. A thorough understanding of its thermal stability and degradation profile is critical for its handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, including triphenylmethanol and benzoic acid derivatives, to propose likely thermal behaviors and degradation pathways. This document outlines standard experimental protocols for thermal analysis and presents hypothesized degradation mechanisms to guide future research and development.

Introduction

This compound possesses two key functional groups that dictate its thermal behavior: a carboxylic acid attached to a phenyl ring and a tertiary benzylic alcohol (diphenylhydroxymethyl group). The thermal stability of this compound is a crucial parameter for its use in various applications, particularly in the synthesis of polymers and in pharmaceutical formulations where thermal processing steps may be involved. Thermal degradation can lead to the formation of impurities, altering the chemical and physical properties of the final product. This guide explores the expected thermal stability and decomposition pathways of this compound based on established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₆O₃[1][2]
Molecular Weight304.34 g/mol [1][2]
Melting Point210-215 °C[2]
AppearanceWhite to off-white solidGeneral knowledge
IUPAC Name4-[hydroxy(diphenyl)methyl]benzoic acid[1]
CAS Number19672-49-2[1][2]

Proposed Thermal Analysis Data

Table 2: Hypothesized Thermal Events for this compound

Thermal EventTechniqueEstimated Temperature Range (°C)Associated Mass Loss (%)Description
MeltingDSC210 - 2150Endothermic event corresponding to the solid-to-liquid phase transition.
DehydrationTGA/DSC> 220~5.9%Initial degradation step involving the loss of a water molecule from the tertiary alcohol. This would be an endothermic event.
DecarboxylationTGA/DSC> 250~14.5%Subsequent or concurrent loss of carbon dioxide from the carboxylic acid group. This is also an endothermic process.
Further DecompositionTGA> 300VariableFragmentation of the remaining hydrocarbon structure at higher temperatures.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to degrade and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of degradation is typically determined from the intersection of the baseline and the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions, as well as the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is to be used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed during thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample to a series of elevated temperatures (e.g., 250 °C, 300 °C, and 400 °C) in an inert atmosphere.

  • GC-MS Analysis: The volatile pyrolysis products are transferred directly to the GC column for separation and subsequently identified by the MS detector.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds.

Proposed Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step pathway involving its two main functional groups. The proposed pathway is illustrated in the diagram below. The initial steps are hypothesized to be either dehydration or decarboxylation, followed by further fragmentation at higher temperatures. The degradation of benzoic acid and its derivatives is known to proceed via decarboxylation at elevated temperatures.[3]

A This compound B Dehydration (Loss of H₂O) A->B Heat (>220°C) D Decarboxylation (Loss of CO₂) A->D Heat (>250°C) C Carbocation Intermediate B->C F Further Fragmentation (e.g., Benzene, Toluene) C->F High Temp E Triphenylmethane derivative D->E E->F High Temp

Caption: Proposed thermal degradation pathways of this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability analysis is outlined in the following diagram.

cluster_0 Initial Characterization cluster_1 Degradation Product Identification cluster_2 Data Interpretation A Sample of This compound B DSC Analysis (Melting Point, Phase Transitions) A->B C TGA Analysis (Onset of Degradation, Mass Loss) A->C G Assess Thermal Stability B->G D Py-GC-MS Analysis C->D C->G E Identification of Volatile Products D->E F Propose Degradation Pathway E->F

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation of this compound. While direct experimental data remains to be published, the analysis of its structural motifs allows for the formulation of a plausible degradation pathway initiated by dehydration and/or decarboxylation. The provided experimental protocols offer a clear roadmap for researchers to empirically validate these hypotheses and to generate the much-needed quantitative data for this compound. A thorough thermal analysis as outlined is indispensable for ensuring the safe and effective application of this compound in scientific and industrial settings.

References

The Pivotal Role of 4-(Diphenylhydroxymethyl)benzoic Acid in the Development of Kinesin Spindle Protein Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a chemical intermediate whose significance in the biomedical field is primarily defined by its role as a key structural component in the synthesis of a promising class of anti-cancer agents: Kinesin Spindle Protein (KSP) inhibitors. While the molecule itself does not exhibit a direct biological mechanism of action, its integration into more complex chemical entities is critical for the development of potent and selective antimitotic drugs. This technical guide elucidates the mechanism of action of KSP inhibitors derived from this compound, providing a comprehensive overview of the target, the signaling pathways involved, quantitative data on inhibitor potency, and detailed experimental protocols for their evaluation.

Introduction: The Kinesin Spindle Protein (KSP) as a Therapeutic Target in Oncology

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that belongs to the kinesin-5 superfamily.[1][2] KSP is essential for the proper formation of the bipolar mitotic spindle during cell division.[1][2] It functions by hydrolyzing ATP to move along microtubules, pushing the spindle poles apart.[1] This action is critical for the separation of centrosomes and the establishment of a functional spindle apparatus, a prerequisite for accurate chromosome segregation into daughter cells.

The expression and activity of KSP are tightly regulated and are largely restricted to proliferating cells. This makes KSP a highly attractive target for cancer chemotherapy. Unlike traditional antimitotic agents like taxanes and vinca alkaloids, which target the ubiquitously expressed tubulin and are often associated with neurotoxicity, inhibitors of KSP are expected to have a more favorable safety profile by selectively targeting dividing cancer cells.[1][3]

Mechanism of Action: How KSP Inhibitors Induce Mitotic Arrest

Inhibition of KSP's ATPase activity disrupts its motor function, leading to a failure in centrosome separation.[1] This results in the formation of a characteristic "monoastral" spindle, where a single aster of microtubules radiates from unseparated centrosomes.[1][2] This aberrant spindle structure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle in mitosis to prevent aneuploidy.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancerous cells.[4]

The allosteric binding of inhibitors to a pocket in the KSP motor domain, distinct from the ATP and microtubule binding sites, is a common mechanism.[4] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.

The Role of this compound in KSP Inhibitor Synthesis

This compound serves as a crucial building block for the synthesis of various KSP inhibitors, particularly those based on dihydropyrazole and dihydropyrrole scaffolds. Its diphenylhydroxymethyl group provides a three-dimensional structure that can be key for fitting into the allosteric binding pocket of KSP, while the benzoic acid moiety offers a versatile handle for further chemical modifications to enhance potency, solubility, and pharmacokinetic properties.

The general synthetic approach involves the reaction of a derivative of this compound with other reagents to form the core heterocyclic structure of the inhibitor.

cluster_synthesis Generalized Synthetic Workflow 4_acid This compound (or derivative) cyclization Cyclization Reaction 4_acid->cyclization reagents Other Reactants (e.g., hydrazines, amines) reagents->cyclization ksp_inhibitor KSP Inhibitor Core (e.g., Dihydropyrazole) cyclization->ksp_inhibitor modification Further Chemical Modifications ksp_inhibitor->modification final_product Potent & Selective KSP Inhibitor modification->final_product

A generalized workflow for the synthesis of KSP inhibitors.

Quantitative Data: Inhibitory Potency of KSP Inhibitors

The potency of KSP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays (e.g., KSP ATPase assay) and their half-maximal effective concentration (EC50) in cell-based assays (e.g., mitotic arrest assay). The table below summarizes the activity of several representative KSP inhibitors.

Compound ClassSpecific CompoundKSP ATPase IC50 (nM)Mitotic Arrest EC50 (nM)Reference
DihydropyrimidineMonastrol7900-[5]
DihydropyrroleMK-07312.2<10[1][6]
DihydropyrazoleDihydropyrazole 15-Low nanomolar[4]

Experimental Protocols

KSP ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor domain. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

  • Recombinant human KSP motor domain

  • Paclitaxel-stabilized microtubules

  • ATP

  • Test compound (e.g., dissolved in DMSO)

  • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • Malachite Green Reagent

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the KSP enzyme, paclitaxel-stabilized microtubules, and the test compound dilutions.

  • Pre-incubate the mixture at room temperature for 10-15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 20-30 minutes.

  • Stop the reaction and develop the color by adding the Malachite Green Reagent.

  • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

cluster_workflow KSP ATPase Inhibition Assay Workflow prep Prepare Reagents (KSP, Microtubules, ATP, Compound) plate Plate KSP, Microtubules, and Test Compound prep->plate preincubate Pre-incubate plate->preincubate start Initiate with ATP preincubate->start incubate Incubate at RT start->incubate stop Stop Reaction & Add Malachite Green incubate->stop read Measure Absorbance (~630 nm) stop->read analyze Calculate % Inhibition and IC50 read->analyze

Workflow for the KSP ATPase inhibition assay.
Mitotic Arrest Assay

This cell-based assay determines the ability of a compound to induce cell cycle arrest in the G2/M phase.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compound

  • Fixative (e.g., 70% ethanol)

  • DNA staining solution (e.g., Propidium Iodide with RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in the DNA staining solution.

  • Incubate at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G2/M phase of the cell cycle for each treatment condition to determine the EC50 for mitotic arrest.[8][9]

cluster_workflow Mitotic Arrest Assay Workflow seed Seed Cancer Cells treat Treat with Test Compound seed->treat harvest Harvest and Wash Cells treat->harvest fix Fix with Ethanol harvest->fix stain Stain DNA with Propidium Iodide fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify G2/M Population and Determine EC50 analyze->quantify

Workflow for the mitotic arrest assay.

Signaling Pathways

The inhibition of KSP by compounds derived from this compound leads to mitotic arrest and subsequent apoptosis. This process involves the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.

KSP_Inhibitor KSP Inhibitor (derived from this compound) KSP Kinesin Spindle Protein (KSP) KSP_Inhibitor->KSP binds to ATPase_Inhibition Inhibition of ATPase Activity KSP->ATPase_Inhibition leads to Centrosome_Separation Failed Centrosome Separation ATPase_Inhibition->Centrosome_Separation Monoastral_Spindle Monoastral Spindle Formation Centrosome_Separation->Monoastral_Spindle SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC_Activation Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis prolonged arrest triggers

Signaling pathway of KSP inhibitor-induced mitotic arrest and apoptosis.

Conclusion

This compound is a vital precursor in the medicinal chemistry efforts to develop novel and selective KSP inhibitors. While devoid of intrinsic biological activity, its structural features are instrumental in the design of potent antimitotic agents. The resulting KSP inhibitors act by disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The targeted nature of KSP makes these compounds promising candidates for cancer therapy with a potentially wider therapeutic window compared to traditional microtubule-targeting agents. Further research into the structure-activity relationships of KSP inhibitors derived from this compound will continue to drive the development of next-generation anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for 4-(Diphenylhydroxymethyl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in drug discovery and development, enabling the efficient synthesis of peptides and other organic molecules. The choice of a linker, which tethers the growing molecule to the solid support, is critical for a successful synthesis. 4-(Diphenylhydroxymethyl)benzoic acid is a trityl-type linker precursor that offers unique advantages in solid-phase synthesis. Its bulky diphenylhydroxymethyl group provides steric hindrance that can minimize diketopiperazine formation, a common side reaction with certain C-terminal amino acids like proline and glycine.[1] Furthermore, the trityl-like structure allows for mild acid cleavage conditions to release the synthesized compound from the resin, preserving acid-sensitive functionalities within the molecule.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in solid-phase synthesis. While direct quantitative data for this specific linker is not extensively available in the literature, the protocols provided are based on established procedures for structurally similar linkers, such as 4-(Hydroxymethyl)benzoic acid (HMBA) and other trityl-type linkers. Researchers should consider the provided data as a guideline and may need to optimize conditions for their specific application.

Key Features and Advantages

  • Mild Cleavage Conditions: The trityl-like nature of the linker allows for cleavage under mild acidic conditions (e.g., dilute trifluoroacetic acid), which is compatible with a wide range of protecting groups and sensitive functional groups.[2]

  • Suppression of Side Reactions: The steric bulk of the diphenylmethyl group can help to prevent unwanted side reactions, such as the formation of diketopiperazines, particularly when assembling peptides with C-terminal proline or glycine residues.[1]

  • Versatility: Similar to other benzoic acid-based linkers, it holds the potential for the synthesis of C-terminally modified peptides, including acids, amides, and esters, by employing different cleavage strategies.

Chemical Structure of the Linker

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar linkers and should be optimized for specific applications.

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the linker to a standard aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.

  • Add the activated linker solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-Fmoc protected amino acid to the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the linker-functionalized resin in DCM for 1 hour.

  • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid and DIC (3 equivalents) to the resin.

  • Add a catalytic amount of DMAP to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a standard method (e.g., UV-Vis spectrophotometric quantification of the fulvene-piperidine adduct after Fmoc deprotection).

Protocol 3: Solid-Phase Peptide Synthesis Workflow

This section outlines the general workflow for peptide chain elongation using the Fmoc/tBu strategy.

start Start: Resin with Linker and First Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (e.g., dilute TFA) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: General workflow for solid-phase peptide synthesis.

Protocol 4: Cleavage of the Peptide from the Resin

The diphenylhydroxymethyl group is structurally similar to a trityl group, suggesting that mild acidic conditions will be effective for cleavage. The exact conditions should be optimized based on the sensitivity of the synthesized peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethylether (cold)

Procedure for Peptide Acid:

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail. For a standard cleavage, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is commonly used. For more acid-labile products, a milder cocktail of 1-5% TFA in DCM can be tested.[2]

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or DCM.

  • Combine the filtrates and precipitate the peptide by adding cold diethylether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethylether and dry under vacuum.

Quantitative Data (for structurally similar HMBA linker)

Disclaimer: The following data is for the 4-(Hydroxymethyl)benzoic acid (HMBA) linker and is provided for comparative purposes. Actual results with this compound may vary and require optimization.

ParameterTypical RangeNotes
First Amino Acid Loading 0.2 - 0.8 mmol/gDependent on the resin and coupling conditions.
Cleavage Yield (Acid) 60 - 85%Varies with peptide sequence and cleavage conditions.
Cleavage Yield (Amide) 70 - 95%Requires a two-step cleavage/amination process.
Cleavage Yield (Ester) 75 - 90%Dependent on the alcohol used for transesterification.
Purity of Crude Peptide > 80%Highly dependent on the peptide sequence and synthesis efficiency.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the linker's properties and its application in solid-phase synthesis.

linker This compound Linker property1 Bulky Diphenylmethyl Group (Steric Hindrance) linker->property1 property2 Trityl-like Structure (Acid Labile) linker->property2 advantage1 Suppression of Diketopiperazine Formation property1->advantage1 advantage2 Mild Cleavage Conditions (e.g., dilute TFA) property2->advantage2 application Solid-Phase Synthesis of Peptides and Organic Molecules advantage1->application advantage2->application outcome High Purity and Yield of Acid-Sensitive Compounds application->outcome

Caption: Logical relationship of linker properties and application.

Conclusion

This compound presents a promising linker for solid-phase synthesis, particularly for sequences prone to side reactions and for the synthesis of acid-sensitive molecules. While specific quantitative data for this linker is still emerging, the provided protocols, adapted from similar and well-established linkers, offer a solid foundation for its application. Researchers are encouraged to perform initial small-scale trials to optimize loading and cleavage conditions for their specific synthetic targets. The unique combination of steric bulk and mild cleavage characteristics makes this linker a valuable tool for advancing research in peptide and medicinal chemistry.

References

Application Notes and Protocols for Coupling 4-(Diphenylhydroxymethyl)benzoic Acid with Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of 4-(Diphenylhydroxymethyl)benzoic acid to polymers bearing hydroxyl or primary amine functionalities. This methodology is particularly relevant for creating polymer-drug conjugates, where the this compound moiety can act as a traceless linker or a stable anchoring point. The protocols outlined below focus on two commonly used polymers in biomedical research: Poly(ethylene glycol) (PEG) and Poly(ethylenimine) (PEI).

Introduction

This compound is a derivative of benzoic acid featuring a diphenylhydroxymethyl group. This structural motif is related to the trityl group, which is known for its use as a protecting group and as a linker in solid-phase synthesis and drug delivery. The carboxylic acid group allows for straightforward conjugation to polymers, while the bulky diphenylhydroxymethyl group can influence the physicochemical properties of the resulting conjugate. The linkage of such molecules to polymers can be instrumental in the development of advanced drug delivery systems. For instance, trityl-based linkers can be designed for acid-triggered release of active pharmaceutical ingredients (APIs) from polymer nanoparticles within the acidic tumor microenvironment.

Data Presentation

The efficiency of the coupling reaction is dependent on several factors, including the polymer, coupling agents, and reaction conditions. The following table summarizes expected quantitative data based on typical carbodiimide-mediated coupling reactions.

ParameterPolymerCoupling MethodTypical Loading Capacity / SubstitutionTypical YieldReference
Loading Capacity Amine-terminated PolymerEDC/NHS0.2 - 0.8 mmol/g>85%Generic data for similar couplings
Degree of Substitution Hydroxyl-terminated PEGDCC/DMAP70 - 95%>90%Generic data for similar couplings
Cleavage Yield (Amide) N/AAmmonolysis70 - 95%N/A[1]
Cleavage Yield (Acid) N/AAcidolysis60 - 85%N/A[1]

Experimental Protocols

Protocol 1: Coupling of this compound to Hydroxyl-Terminated Poly(ethylene glycol) (PEG-OH) via Esterification

This protocol describes the formation of an ester linkage between the carboxylic acid of this compound and the terminal hydroxyl groups of PEG.

Materials:

  • Hydroxy-terminated Poly(ethylene glycol) (PEG-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO for the polymer)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve PEG-OH (1 equivalent) and this compound (1.5 equivalents) in anhydrous DCM.

  • Add DMAP (0.2 equivalents) to the solution and stir until all components are dissolved.

  • In a separate container, dissolve DCC (2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the PEG-OH solution under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to stir at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash thoroughly with diethyl ether.

  • To further purify the product, dissolve it in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the purified PEG-4-(Diphenylhydroxymethyl)benzoate conjugate.

Characterization:

  • ¹H NMR: Confirm the presence of characteristic peaks from both the PEG backbone and the this compound moiety. The degree of substitution can be calculated by comparing the integration of polymer backbone protons with the aromatic protons of the attached molecule.

  • FTIR: Look for the appearance of a new ester carbonyl peak (typically around 1730 cm⁻¹).

  • GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

Protocol 2: Coupling of this compound to Poly(ethylenimine) (PEI) via Amidation

This protocol details the formation of an amide bond between the carboxylic acid of this compound and the primary/secondary amine groups of branched PEI.

Materials:

  • Branched Poly(ethylenimine) (PEI)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO for the polymer)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

  • Add EDC (2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve branched PEI (1 equivalent, based on the molecular weight of the repeating unit for calculation of molar equivalents of amine groups) in anhydrous DMF.

  • Slowly add the activated this compound solution to the PEI solution.

  • Allow the reaction to stir at room temperature for 48 hours under an inert atmosphere.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 72 hours, with frequent water changes, to remove unreacted starting materials, EDC, NHS, and DMF.

  • Lyophilize the purified solution to obtain the PEI-4-(Diphenylhydroxymethyl)benzamide conjugate as a solid.

Characterization:

  • ¹H NMR: Confirmation of conjugation by the appearance of aromatic protons from the this compound moiety. Quantification of the degree of substitution can be achieved by comparing the integration of these aromatic protons to the protons of the PEI backbone.

  • FTIR: Observe the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation to Polymer cluster_purification Purification Acid This compound ActivatedEster Activated Intermediate (e.g., NHS-ester) Acid->ActivatedEster + Coupling Agent/NHS CouplingAgent Coupling Agent (EDC or DCC) Conjugate Polymer Conjugate ActivatedEster->Conjugate + Polymer Polymer Polymer (PEG-OH or PEI) Purification Filtration / Precipitation Conjugate->Purification Dialysis Dialysis Purification->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Final Product

Caption: General experimental workflow for the coupling of this compound to polymers.

EPR_and_Drug_Release cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment PolymerConjugate Polymer-Drug Conjugate (in bloodstream) TumorVasculature Leaky Tumor Vasculature PolymerConjugate->TumorVasculature EPR Effect TumorCell Tumor Cell (Acidic Endosome/Lysosome) TumorVasculature->TumorCell Cellular Uptake ReleasedDrug Released Drug TumorCell->ReleasedDrug Acid-Catalyzed Linker Cleavage TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect

Caption: Signaling pathway for targeted drug delivery via the EPR effect and acid-sensitive linker cleavage.

References

Application Notes and Protocols: 4-(Diphenylhydroxymethyl)benzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Diphenylhydroxymethyl)benzoic acid is a versatile polycyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a carboxylic acid group for further functionalization and a bulky diphenylhydroxymethyl (benzhydryl) moiety, makes it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of the antihistamine Fexofenadine, as a precursor for antitumor agents targeting the Kinesin Spindle Protein (KSP), and in the preparation of trityl-type linkers for solid-phase synthesis.

Application 1: Synthesis of Fexofenadine

Fexofenadine is a second-generation antihistamine medication used to treat allergy symptoms such as hay fever and hives. It is known for its non-sedating properties as it penetrates the blood-brain barrier to a very limited extent.[1][2] The synthesis of Fexofenadine often involves the coupling of a piperidine derivative containing the diphenylhydroxymethyl moiety with a substituted phenylacetic acid side chain.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to Fexofenadine, starting from the condensation of azacyclonol (diphenyl(piperidin-4-yl)methanol) with a keto-ester, followed by reduction and hydrolysis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A Azacyclanol C Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate A->C K2CO3, KI, Toluene, Reflux B Methyl-4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate B->C D Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate C->D NaBH4, Methanol E Fexofenadine D->E NaOH, Ethanol/Water, Reflux

Caption: Synthetic pathway for Fexofenadine.
Quantitative Data for Fexofenadine Synthesis

The following table summarizes quantitative data from various reported syntheses of Fexofenadine and its intermediates.

StepStarting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Condensation Methyl-4-(4-chloro-1-oxobutyryl)-α,α-dimethyl phenyl acetate, AzacyclanolToluene, K₂CO₃, KI, WaterReflux30 - 40--[3]
2. Reduction of Ketone Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenyl acetateSodium borohydride, Methanol25 - 352 - 390-92.5-[2]
3. Hydrolysis of Ester Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethyl phenyl acetateEthanol, Sodium hydroxideReflux3 - 4->99[2]
Overall (Crude) Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid methyl ester1. NaBH₄, Methanol2. NaOH, Reflux3. HCl5 - 30 (Step 1)Reflux (Step 2)1 (Step 1)4 (Step 2)89.5-[4]
Recrystallization Crude Fexofenadine HClAcetoneReflux388.5 (overall)-[4]
Experimental Protocols

Protocol 1: Synthesis of Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethyl phenyl acetate

  • Add Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate (20 g) to methanol (60 ml) in a reaction flask at 25-35°C.[2]

  • Add solid sodium borohydride (0.81 g) in small portions to the mixture.[2]

  • Stir the reaction mixture at 25-35°C for 2-3 hours, monitoring the reaction progress by HPLC.[2]

  • After completion, quench the reaction with acetic acid.[2]

  • Cool the mixture to 0-5°C to precipitate the product.[2]

  • Filter the solid, wash with cold methanol, and dry to obtain the product (18-18.5 g).[2]

Protocol 2: Synthesis of Fexofenadine (Hydrolysis)

  • Add the product from Protocol 1 (200 g) to a mixture of 95% ethanol (600 ml) and sodium hydroxide (23.2 g).[2]

  • Heat the mixture to reflux for about 3-4 hours.[2]

  • Monitor the reaction by HPLC until completion.

  • Cool the reaction mixture to 50°C.[2]

  • Add a solution of sodium borohydride (0.8 g) and sodium hydroxide (0.8 g) in water (10 ml).[2]

  • Isolate the final product, Fexofenadine, by neutralization of the solution to a pH of 5-6, followed by filtration and drying.[1]

Mechanism of Action: Fexofenadine

Fexofenadine acts as a selective peripheral H1 receptor antagonist.[1][2][4] Upon allergen exposure, mast cells release histamine, which binds to H1 receptors, initiating an allergic cascade. Fexofenadine competitively inhibits this binding, preventing the downstream signaling that leads to allergic symptoms.[4] It also has anti-inflammatory effects by inhibiting the production of various mediators like leukotrienes and prostaglandins.[5]

G cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds Signaling Downstream Signaling (e.g., NF-κB activation) H1Receptor->Signaling Symptoms Allergic Symptoms (Inflammation, Itching, etc.) Signaling->Symptoms Fexofenadine Fexofenadine Fexofenadine->H1Receptor Antagonizes

Caption: Fexofenadine's mechanism of action.

Application 2: Precursor for Antitumor Kinesin Spindle Protein (KSP) Inhibitors

The Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis.[6][7] Inhibition of KSP leads to mitotic arrest and the formation of characteristic monoaster spindles, ultimately resulting in apoptosis of the dividing cell.[7] This makes KSP a compelling target for cancer therapy, as its inhibitors would selectively affect rapidly proliferating cancer cells. The bulky benzhydryl moiety, similar to that in this compound, is a feature of some KSP inhibitors, where it can interact with an allosteric binding pocket on the protein.[8]

Illustrative Synthetic Pathway for a KSP Inhibitor

While a direct synthesis from this compound is not detailed in the provided results, a representative synthesis of a dihydropyrazole-based KSP inhibitor is shown below to illustrate the type of complex molecule where this structural motif is relevant.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization A Substituted Acetophenone C Chalcone Intermediate A->C Base (e.g., NaOH), Ethanol B Substituted Benzaldehyde B->C E 3,5-Diaryl-4,5-dihydropyrazole (KSP Inhibitor Core) C->E Acetic Acid, Reflux D Hydrazine Hydrate D->E

Caption: General synthesis of a dihydropyrazole KSP inhibitor.
General Experimental Protocol

Protocol 3: Synthesis of a 3,5-Diaryl-4,5-dihydropyrazole

  • Chalcone Synthesis: Dissolve a substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until reaction completion (monitored by TLC). Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Dihydropyrazole Formation: Reflux a mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid for several hours. After cooling, pour the reaction mixture into ice water. Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to yield the dihydropyrazole product.[8]

Mechanism of Action: KSP Inhibitors

KSP inhibitors are allosteric inhibitors that bind to a pocket on the KSP motor domain, distant from the ATP and microtubule binding sites.[8] This binding prevents the conformational changes necessary for KSP to hydrolyze ATP and move along microtubules, which is required for separating the centrosomes to form a bipolar spindle.[6]

G cluster_0 Normal Mitosis cluster_1 Mitosis with KSP Inhibitor Centrosomes_N Duplicated Centrosomes KSP_N KSP Motor Protein Centrosomes_N->KSP_N KSP pushes poles apart Spindle_N Bipolar Spindle Formation KSP_N->Spindle_N Division_N Cell Division Spindle_N->Division_N Centrosomes_I Duplicated Centrosomes KSP_I KSP Motor Protein Centrosomes_I->KSP_I Poles fail to separate Spindle_I Monoaster Spindle KSP_I->Spindle_I Arrest_I Mitotic Arrest -> Apoptosis Spindle_I->Arrest_I Inhibitor KSP Inhibitor Inhibitor->KSP_I Inhibits

Caption: Mechanism of KSP inhibitors leading to mitotic arrest.

Application 3: Precursor for Trityl-type Linkers in Solid-Phase Synthesis

Solid-Phase Synthesis (SPS), particularly in peptide synthesis (SPPS), relies on anchoring the first building block to an insoluble polymer resin via a linker.[9][10] The linker must be stable to the reaction conditions during chain elongation but allow for cleavage of the final product under specific conditions.[10] this compound is an ideal precursor for a trityl-type linker. The resulting acid-labile linker is well-suited for Fmoc-based peptide synthesis.[8]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the general workflow of SPPS using a linker derived from this compound attached to a resin.

G Start Resin with Linker Coupling Couple 1st Fmoc-Amino Acid Start->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection NextCoupling Couple Next Fmoc-Amino Acid Deprotection->NextCoupling Repeat Repeat Cycle NextCoupling->Repeat Repeat->Deprotection n cycles Cleavage Cleave Peptide from Resin (TFA) Repeat->Cleavage Final Cycle End Purified Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis.
Protocols for Linker Application

Protocol 4: Preparation of a Trityl-type Resin

  • Start with a suitable amino-functionalized resin (e.g., TentaGel NH₂).

  • Activate the carboxylic acid of this compound using standard coupling reagents (e.g., HBTU, HOBt, DIEA) in a solvent like DMF.

  • Add the activated acid to the resin and shake at room temperature for several hours to form a stable amide bond, thus attaching the linker to the resin.

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Protocol 5: Use in Solid-Phase Peptide Synthesis

  • Loading the First Amino Acid: Swell the trityl-linker resin in DCM. Add the first Fmoc-protected amino acid and a catalytic amount of a coupling agent (e.g., DMAP). Shake for several hours. Cap any unreacted sites with acetic anhydride.

  • Peptide Elongation (per cycle):

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Add the next Fmoc-protected amino acid along with coupling reagents (e.g., HBTU/DIEA in DMF) and shake to form the peptide bond.

    • Washing: Wash the resin with DMF.

  • Cleavage: After the final elongation cycle, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane), to release the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by HPLC.

References

HPLC method development for quantification of 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 4-(Diphenylhydroxymethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile organic compound with applications in various fields, including pharmaceutical development as a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[1] Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

The developed method is designed to be simple, selective, and sensitive, adhering to the principles of HPLC method validation to ensure reliable and reproducible results.[2] Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are discussed in detail.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₂₀H₁₆O₃[1][3]
Molecular Weight304.34 g/mol [1][3][4]
Melting Point210 - 215 °C[1][4]
Predicted pKa4.24 ± 0.10[4]
Predicted XlogP3.7[5]
AppearanceWhite to off-white powder[1][4]

The predicted pKa of 4.24 indicates that this compound is an acidic compound. To achieve good retention and sharp peak shapes in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group. This is typically achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte.[6] Therefore, a mobile phase with a pH of approximately 2.2-2.5 will be optimal.

The presence of multiple aromatic rings suggests strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification. Based on similar benzoic acid derivatives, a detection wavelength in the range of 230-260 nm is expected to provide good sensitivity.[7][8][9][10][11]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to final method validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation cluster_3 Phase 4: Final Method A Analyte Characterization (pKa, logP, UV Spectrum) B Column Selection (e.g., C18, 5 µm, 4.6 x 150 mm) C Mobile Phase Selection (Acidified Water & Acetonitrile) D Detector Wavelength Selection (e.g., 230 nm) E Optimize Mobile Phase Composition (Isocratic vs. Gradient) D->E F Optimize Flow Rate (e.g., 1.0 mL/min) G Optimize Column Temperature (e.g., 30 °C) H System Suitability Testing (Tailing Factor, Plate Count, RSD) G->H I Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) J Finalized HPLC Method Protocol I->J

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. Adjust the pH to 2.5 if necessary. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5)B: Acetonitrile
Elution Mode Isocratic
Composition A:B (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:

Validation_Parameters cluster_0 Core Validation Parameters cluster_1 Precision Sub-types Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Caption: Key parameters for HPLC method validation.

System Suitability

Before commencing sample analysis, system suitability must be established by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (Plate count): ≥ 2000

  • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing a blank (diluent) and a placebo solution to ensure no interfering peaks are present at the retention time of this compound.

Linearity

Linearity is established by analyzing a series of at least five concentrations of the analyte. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are made on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst.

  • Acceptance Criterion: The %RSD for the peak areas should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making deliberate small variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acceptance Criterion: The system suitability parameters should still be met, and the %RSD of the results should be within acceptable limits.

Data Presentation

The following tables summarize hypothetical data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
20.0304,680
50.0761,700
100.01,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%16.015.898.8%
100%20.020.1100.5%
120%24.023.899.2%
Average Recovery 99.5%

Table 3: Precision Data

Parameter%RSD of Peak Area
Repeatability (Intra-day)0.85%
Intermediate Precision (Inter-day)1.22%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.45 µg/mL

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of this compound. The method utilizes a standard C18 column with an isocratic mobile phase and UV detection, making it accessible to most analytical laboratories. The provided protocols for method development and validation, based on ICH guidelines, ensure that the method is accurate, precise, and suitable for its intended purpose in research and quality control environments.

References

Application Notes and Protocols for 4-(Diphenylhydroxymethyl)benzoic Acid in Antitumor Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid has been identified as a valuable precursor in the synthesis of a promising class of antitumor agents known as Kinesin Spindle Protein (KSP) inhibitors. These inhibitors represent a targeted therapeutic approach, disrupting the process of mitosis in cancer cells, leading to cell cycle arrest and apoptosis. This document provides an overview of the application of this compound in this context, detailing the mechanism of action of KSP inhibitors, and presenting generalized experimental protocols for their evaluation. While this compound is a key starting material, the publicly available scientific literature does not currently contain detailed studies of a specific KSP inhibitor synthesized directly from this compound that includes comprehensive antitumor activity data. Therefore, the protocols and data presented herein are representative of the broader class of KSP inhibitors.

Introduction: The Role of Kinesin Spindle Protein in Cancer

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division. KSP is responsible for pushing the two centrosomes apart, a critical step for proper chromosome segregation. Inhibition of KSP leads to the formation of characteristic monopolar spindles, causing mitotic arrest and subsequent cell death in rapidly dividing cells.[1][2] Because KSP is primarily active in proliferating cells, inhibitors targeting this protein are expected to have a more selective effect on cancer cells while sparing non-dividing healthy cells, potentially leading to fewer side effects compared to traditional chemotherapeutics that target tubulin.[1]

This compound as a Precursor for KSP Inhibitors

This compound serves as a key building block for the synthesis of various KSP inhibitors. Its chemical structure provides a scaffold that can be chemically modified to create compounds with high affinity and specificity for the allosteric binding site on the KSP motor domain.

While specific synthesis pathways originating from this compound to a clinically evaluated antitumor agent are not detailed in the available literature, the general principle involves using this precursor to construct more complex molecules that can effectively inhibit KSP.

Mechanism of Action of KSP Inhibitors

KSP inhibitors are typically allosteric inhibitors, meaning they bind to a site on the Eg5 protein that is distinct from the ATP-binding site. This binding event prevents the conformational changes necessary for ATP hydrolysis and motor activity, effectively halting the protein's function. The downstream effects of KSP inhibition in cancer cells are summarized in the signaling pathway diagram below.

KSP_Inhibition_Pathway cluster_0 Cell Cycle Progression (Normal) cluster_1 Effect of KSP Inhibitors Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase KSP_active Active KSP (Eg5) Bipolar_Spindle Bipolar Spindle Formation KSP_active->Bipolar_Spindle Centrosome Separation Monopolar_Spindle Monopolar Spindle Formation KSP_active->Monopolar_Spindle Failed Centrosome Separation Bipolar_Spindle->Metaphase KSP_inhibitor KSP Inhibitor (Derived from Precursors like This compound) KSP_inhibitor->KSP_active Inhibition Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified KSP motor domain - Microtubules - ATP - Test Compound - Malachite green reagent Start->Prepare_Reagents Incubate Incubate KSP, microtubules, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) release using malachite green Stop_Reaction->Measure_Pi Analyze_Data Analyze data to determine IC50 Measure_Pi->Analyze_Data End End Analyze_Data->End Mitotic_Arrest_Workflow Start Start Seed_Cells Seed cancer cells (e.g., HeLa) in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-48 hours Treat_Cells->Incubate_Cells Fix_and_Stain Fix cells and stain with anti-tubulin and anti-phospho-histone H3 antibodies, and DAPI for DNA Incubate_Cells->Fix_and_Stain Image_Cells Image cells using fluorescence microscopy Fix_and_Stain->Image_Cells Quantify_Arrest Quantify the percentage of cells in mitosis (mitotic index) Image_Cells->Quantify_Arrest End End Quantify_Arrest->End

References

experimental setup for reactions involving 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-(Diphenylhydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving this compound. This versatile compound serves as a valuable building block in organic synthesis and is particularly noted for its use as a precursor to trityl linkers, which are significant in solid-phase synthesis.[1][2] It is also explored in medicinal chemistry for the design of novel therapeutic agents and in materials science for creating specialty polymers.[3]

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

PropertyValueReference
Molecular FormulaC₂₀H₁₆O₃[4][5][6]
Molecular Weight304.34 g/mol [1][2][4]
Melting Point210-215 °C[1][2][3]
AppearanceWhite to off-white powder/solid[3]
Purity (typical)≥98.0% (HPLC)[1][2]
Functional GroupsCarboxylic acid, Tertiary alcohol[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the title compound by reacting a phenyl Grignard reagent with 4-benzoylbenzoic acid. The Grignard reagent, phenylmagnesium bromide, is prepared in situ from bromobenzene and magnesium metal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Bromobenzene

  • 4-Benzoylbenzoic acid

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. All glassware must be oven-dried to exclude moisture.[7]

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.[8]

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Reaction Start: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution turns cloudy gray, indicating the formation of the Grignard reagent.[8] The reaction is exothermic and may cause the ether to boil.[8]

  • Completion: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with 4-Benzoylbenzoic Acid

  • Substrate Addition: Dissolve 4-benzoylbenzoic acid in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add the 4-benzoylbenzoic acid solution dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Then, carefully pour the reaction mixture over a mixture of crushed ice and 6M HCl to quench the reaction and protonate the resulting alkoxide.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Expected Yield: 75-85%

ParameterValue/Condition
SolventAnhydrous Diethyl Ether or THF
ReactantsPhenylmagnesium Bromide, 4-Benzoylbenzoic Acid
Reaction Time2-4 hours
Work-upAcidic work-up followed by extraction
PurificationRecrystallization
Protocol 2: Esterification of this compound

This protocol describes a general procedure for the esterification of the carboxylic acid group of this compound, for example, with 4-nitrophenol using DCC as a coupling agent.[9]

Materials:

  • This compound

  • 4-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound, 4-nitrophenol (1.1 eq), and DMAP (0.1 eq) in anhydrous THF.[9]

  • Cooling: Cool the flask to 0 °C in an ice bath.[9]

  • DCC Addition: Add DCC (1.1 eq) to the cooled solution.[9] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction: Stir the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.[9]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the Celite pad with DCM.[9]

  • Isolation: Combine the filtrates and remove the organic solvents under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel.[9]

ParameterValue/Condition
Coupling AgentDCC
CatalystDMAP
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time4 hours
PurificationSilica Gel Chromatography

Visualizations

Below are diagrams illustrating the synthesis, a general experimental workflow, and a subsequent reaction of this compound.

G Synthesis via Grignard Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Bromobenzene Bromobenzene Grignard Formation Grignard Formation Bromobenzene->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation 4-Benzoylbenzoic acid 4-Benzoylbenzoic acid Nucleophilic Addition Nucleophilic Addition 4-Benzoylbenzoic acid->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Phenylmagnesium bromide Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup Alkoxide Intermediate This compound This compound Acidic Workup->this compound

Caption: Synthesis of this compound.

G General Experimental Workflow Synthesis Synthesis Workup_Extraction Work-up & Extraction Synthesis->Workup_Extraction Purification Purification Workup_Extraction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final_Product Pure Product Characterization->Final_Product Verified Structure

Caption: From synthesis to pure product.

G Esterification Reaction Pathway Start_Material 4-(Diphenylhydroxymethyl) benzoic acid Coupling Coupling Reaction (DCC, DMAP) Start_Material->Coupling Alcohol Alcohol (e.g., 4-Nitrophenol) Alcohol->Coupling Ester_Product Corresponding Ester Coupling->Ester_Product Byproduct Dicyclohexylurea Coupling->Byproduct

Caption: Esterification of the carboxylic acid group.

References

Application Notes and Protocols for the Safe Handling of 4-(Diphenylhydroxymethyl)benzoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the safety and handling procedures for 4-(Diphenylhydroxymethyl)benzoic acid in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is a carboxylic acid containing a diphenylhydroxymethyl group.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₆O₃[3]
Molecular Weight 304.34 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 210-215 °C[4][5]
Boiling Point 511.2 ± 38.0 °C (Predicted)[5]
Density 1.253 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.24 ± 0.10 (Predicted)[5]
CAS Number 19672-49-2[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard StatementReference
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[4] The following diagram illustrates the necessary PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) lab_coat Lab Coat safety_goggles Safety Goggles/Eyeshields gloves Nitrile Gloves respirator N95 Dust Mask researcher Researcher researcher->lab_coat Wear researcher->safety_goggles Wear researcher->gloves Wear researcher->respirator Wear Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound Carefully prep_workspace->weigh Proceed to transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After Experiment dispose Dispose of Waste According to Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Ensure Proper PPE is Worn evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Spilled Material contain->collect place_waste Place in a Labeled Hazardous Waste Container collect->place_waste decontaminate Decontaminate the Spill Area place_waste->decontaminate report Report the Incident to the Lab Supervisor decontaminate->report

References

Application Note: 4-(Diphenylhydroxymethyl)benzoic Acid as a Potential Cross-Linking Reagent for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

As a cutting-edge AI, I am committed to providing information that is both accurate and rigorously vetted. My search for existing literature and experimental data on the use of 4-(Diphenylhydroxymethyl)benzoic acid specifically as a cross-linking reagent in polymer chemistry has yielded no direct results. This suggests that it is not a commonly used or documented compound for this particular application.

However, based on its chemical structure, which contains both a carboxylic acid and a tertiary hydroxyl group, it is possible to theorize its potential as a novel cross-linking agent. The following Application Notes and Protocols are therefore presented on a theoretical basis, extrapolating from the known reactivity of these functional groups. The data and protocols are illustrative examples of how such a compound might be characterized and employed.

Introduction

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a tertiary hydroxyl group. This unique structure presents a theoretical potential for its use as a cross-linking reagent in polymer chemistry. The carboxylic acid can form covalent bonds (e.g., esters or amides) with appropriate functional groups on polymer chains, while the bulky diphenylhydroxymethyl group can introduce significant steric hindrance and hydrophobicity. These features could be leveraged to modify the mechanical, thermal, and solubility properties of polymers, making it a candidate for applications in drug delivery, high-performance coatings, and specialty resins.

Potential Features & Benefits:

  • Dual Reactivity: The carboxylic acid group can be activated to react with hydroxyl or amine functionalities on polymers, while the hydroxyl group could potentially engage in secondary reactions under specific conditions.

  • Property Modification: The introduction of the rigid, bulky diphenylmethyl moiety could enhance the thermal stability (Tg) and mechanical strength of the resulting polymer network.

  • Hydrophobicity Control: The hydrophobic nature of the cross-linker could be used to tune the swelling behavior of hydrogels or create microenvironments suitable for encapsulating hydrophobic active pharmaceutical ingredients (APIs).

  • Controlled Cross-Linking: The differential reactivity of the two functional groups may allow for a two-stage cross-linking process, offering more precise control over the final network structure.

Hypothetical Applications:

  • Drug Delivery: Creating cross-linked hydrogel networks for the controlled release of hydrophobic drugs. The bulky cross-linker could create specific drug-polymer interactions, modulating the release profile.

  • Tissue Engineering: Developing biocompatible and biodegradable scaffolds with tailored mechanical properties and degradation rates.

  • Specialty Coatings: Formulating polymers with enhanced scratch resistance and thermal stability due to the rigid nature of the cross-linking agent.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Cross-Linking of Poly(vinyl alcohol) (PVA)

This protocol describes a hypothetical procedure for cross-linking a hydroxyl-containing polymer, such as Poly(vinyl alcohol), using this compound via an esterification reaction mediated by EDC/NHS chemistry.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 89,000–98,000, 99+% hydrolyzed

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetone

  • Deionized water

Equipment:

  • Magnetic stirrer with hot plate

  • Round-bottom flasks

  • Nitrogen inlet

  • Syringes

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer (Freeze-dryer)

  • FTIR Spectrometer

  • Swell-testing apparatus

Procedure:

  • PVA Solution Preparation: Dissolve 10 g of PVA in 100 mL of DMSO in a round-bottom flask at 90°C under a nitrogen atmosphere with constant stirring until the solution is clear. Cool to room temperature.

  • Cross-linker Activation: In a separate flask, dissolve 1.5 g of this compound (molar ratio to be optimized) in 50 mL of anhydrous DMSO. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid group.

  • Cross-Linking Reaction: Slowly add the activated cross-linker solution to the PVA solution dropwise using a syringe.

  • Reaction Incubation: Allow the reaction to proceed at 40°C for 48 hours under constant stirring and a nitrogen atmosphere.

  • Purification: Transfer the resulting viscous solution into dialysis tubing and dialyze against a 50:50 DMSO/water mixture for 24 hours, followed by deionized water for 48 hours to remove unreacted reagents.

  • Isolation: Freeze the purified hydrogel at -80°C and then lyophilize for 72 hours to obtain the dry, cross-linked PVA network.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of ester bonds by identifying the characteristic C=O stretching peak around 1735 cm⁻¹.

    • Swelling Studies: Measure the equilibrium swelling ratio in water to determine the cross-linking density.

    • Mechanical Testing: Perform tensile tests on rehydrated hydrogel samples to evaluate changes in mechanical properties.

Quantitative Data (Illustrative)

The following tables present hypothetical data that would be generated from the successful execution of the described protocols.

Table 1: Reaction Conditions and Cross-linking Efficiency

Sample ID Polymer:Cross-linker Molar Ratio Reaction Time (h) Yield (%) Degree of Swelling (%)
PXL-1 100:1 48 92 1200
PXL-2 100:5 48 88 850

| PXL-3 | 100:10 | 48 | 85 | 600 |

Table 2: Mechanical Properties of Cross-linked PVA Hydrogels

Sample ID Cross-linker Ratio Tensile Strength (MPa) Young's Modulus (kPa) Elongation at Break (%)
Native PVA 0 1.2 80 350
PXL-1 1% 2.5 150 280
PXL-2 5% 4.1 280 210

| PXL-3 | 10% | 5.8 | 450 | 150 |

Visualizations

G cluster_activation Step 1: Activation of Cross-linker cluster_crosslinking Step 2: Cross-linking Reaction XL_COOH This compound (R-COOH) EDC_NHS EDC / NHS XL_COOH->EDC_NHS Reaction Activated_XL Activated NHS-ester (R-CO-NHS) EDC_NHS->Activated_XL Forms Activated_XL2 Activated NHS-ester Activated_XL->Activated_XL2 Moves to next step Polymer_OH Polymer Chain with -OH group Polymer_OH->Activated_XL2 Crosslinked_Polymer Cross-linked Polymer (Ester Linkage) Activated_XL2->Crosslinked_Polymer Nucleophilic Attack (releases NHS)

Caption: Proposed mechanism for cross-linking a hydroxyl-containing polymer.

G cluster_characterization Analysis A Materials Preparation (PVA, Cross-linker, Solvents) B Activation of Cross-linker (EDC/NHS Chemistry) A->B C Cross-linking Reaction (PVA + Activated Cross-linker) B->C D Purification (Dialysis) C->D E Isolation (Lyophilization) D->E F Characterization E->F G FTIR Spectroscopy F->G Structure H Swelling Studies F->H Network I Mechanical Testing F->I Properties

Caption: General experimental workflow for polymer cross-linking and analysis.

Application Notes and Protocols for the Analysis of 4-(Diphenylhydroxymethyl)benzoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

  • Compound Name: 4-(Diphenylhydroxymethyl)benzoic acid

  • Synonyms: 4-(α-Hydroxybenzhydryl)benzoic acid, α,α-Diphenyl-α-hydroxy-p-toluic acid[1]

  • CAS Number: 19672-49-2[2]

  • Molecular Formula: C₂₀H₁₆O₃[2][3]

  • Molecular Weight: 304.34 g/mol [2]

  • Purity (typical): ≥98.0% (by HPLC)[2]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the analysis of this compound due to its aromatic and carboxylic acid functionalities. The following protocol is adapted from validated methods for similar aromatic acids[4][5].

Recommended HPLC Parameters
ParameterRecommended Condition
Column C18 (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A 0.1% Phosphoric acid in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient To be optimized. Start with a linear gradient from 30% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C (can be adjusted between 25-35 °C for robustness testing)[5]
Detection UV at 230 nm[4][5]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol: HPLC Analysis
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Parameters (Based on Analogs)

The following table summarizes typical validation parameters for HPLC methods of similar benzoic acid derivatives, as recommended by ICH guidelines[4][5][6].

ParameterTypical Value/Range
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) ~0.1 µg/mL[4][5]
Limit of Quantification (LOQ) ~0.5 µg/mL[4][5]
Accuracy (% Recovery) 95 - 105%[4][5]
Precision (% RSD) < 2%[4][5]

Gas Chromatography (GC) Method

Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility, which may lead to poor peak shape and tailing. Derivatization is often recommended to convert the acidic proton into a less polar group, thereby improving chromatographic performance[7]. Silylation or methylation are common derivatization techniques.

Recommended GC-FID/MS Parameters (with Derivatization)
ParameterRecommended Condition
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program To be optimized. Start with 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min.
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °C
Injection Mode Split or Splitless
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Trimethylsilyldiazomethane (TMS-diazomethane)
Experimental Protocol: GC Analysis (with Silylation)
  • Derivatization:

    • Accurately weigh the sample containing this compound into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the silylating agent (e.g., BSTFA).

    • Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization[7].

    • Cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound and derivatize it using the same procedure as the sample.

    • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • GC Run:

    • Inject the derivatized standards and samples into the GC system.

    • Record the chromatograms.

  • Quantification:

    • Construct a calibration curve from the derivatized standards.

    • Determine the concentration of the derivatized this compound in the samples.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Serial Dilutions Dissolve_Std->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject Dilute->Inject Filter->Inject HPLC HPLC System (C18 Column) Detect UV Detection (230 nm) HPLC->Detect Inject->HPLC Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify GC_Workflow cluster_prep Derivatization & Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Weigh Standard Derivatize_Std Derivatize Standard (e.g., Silylation) Standard->Derivatize_Std Sample Weigh Sample Derivatize_Sample Derivatize Sample (e.g., Silylation) Sample->Derivatize_Sample Dilute Dilute Derivatized Std Derivatize_Std->Dilute Inject Inject Derivatize_Sample->Inject Dilute->Inject GC GC-FID/MS System Separate Chromatographic Separation GC->Separate Inject->GC Cal_Curve Generate Calibration Curve Separate->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-(Diphenylhydroxymethyl)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing the reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using a Grignard-based approach.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: Presence of moisture or other protic sources (e.g., water, alcohols) in the reaction setup.[1][2]- Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.[3] - Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). - Ensure starting materials are dry.
2. Premature Quenching of Grignard Reagent: The acidic proton of the carboxylic acid on the starting material (4-bromobenzoic acid) reacts with and neutralizes the Grignard reagent.[2][4][5][6]- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before forming the Grignard reagent.[1] The ester is stable under Grignard reaction conditions and can be hydrolyzed back to the carboxylic acid after the main reaction.
3. Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. While Grignard reagent formation can be exothermic, the subsequent reaction with the ketone may require gentle heating (reflux) to go to completion.
Formation of Significant Impurities 1. Biphenyl Formation: A common side product in Grignard reactions using phenylmagnesium halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[7]- Add the aryl halide solution slowly and dropwise to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the halide.
2. Unreacted Starting Materials: Incomplete conversion of starting materials (e.g., the protected 4-bromobenzoic acid ester or benzophenone).- Ensure the correct stoichiometry of reactants. A slight excess of the Grignard reagent may be necessary to drive the reaction to completion. - Verify the quality and concentration of the Grignard reagent, as it can degrade over time.
Product is Difficult to Purify 1. Presence of Oily Residues: "Oiling out" during recrystallization instead of forming crystals.- Ensure the correct solvent or solvent mixture is used for recrystallization. A combination of polar and non-polar solvents might be necessary. - Allow the solution to cool slowly to promote crystal growth. Rapid cooling can cause the product to precipitate as an oil.[8]
2. Colored Impurities: The final product has a yellowish or brownish tint.- During workup, wash the organic layer with a sodium bisulfite solution to remove colored impurities. - Treat the recrystallization solution with activated charcoal to adsorb colored compounds before filtering.[8]

Frequently Asked Questions (FAQs)

Q1: Why can't I directly form a Grignard reagent from 4-bromobenzoic acid?

A1: The Grignard reagent is a very strong base.[2][5] The acidic proton of the carboxylic acid group on 4-bromobenzoic acid is highly reactive towards the Grignard reagent. This leads to an acid-base reaction that is much faster than the desired reaction at the carbonyl carbon, effectively destroying the Grignard reagent as it forms.[1][4][6] Therefore, the carboxylic acid group must be protected, typically as an ester, before the Grignard reagent is prepared.[1]

Q2: What is the best protecting group for the carboxylic acid in this synthesis?

A2: Methyl or ethyl esters are commonly used and effective protecting groups for carboxylic acids in the context of Grignard reactions.[1] They are relatively easy to introduce and can be removed under basic or acidic conditions after the Grignard reaction is complete.

Q3: How can I be sure that my Grignard reagent has formed successfully?

A3: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the magnesium turnings starting to disappear. The reaction is also exothermic, so a gentle reflux of the solvent (like diethyl ether) is a good sign. For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q4: What are the most common side products in this synthesis?

A4: A common side product is biphenyl, which results from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[7] If a protected starting material is used (e.g., methyl 4-bromobenzoate), a biphenyl derivative containing the ester group may also form. Unreacted starting materials can also be present as impurities.

Q5: What is the best method to purify the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system might involve a polar solvent like ethanol or a mixture of solvents to achieve good separation from impurities.[8] If recrystallization is insufficient, column chromatography can be used for more challenging separations.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization. It assumes a two-step process involving the protection of the carboxylic acid, followed by the Grignard reaction and deprotection.

Step 1: Protection of 4-Bromobenzoic Acid as Methyl 4-Bromobenzoate

  • Esterification: In a round-bottom flask, dissolve 4-bromobenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether.

  • Purification: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 4-bromobenzoate. Purify further by recrystallization if necessary.

Step 2: Grignard Reaction and Deprotection

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of methyl 4-bromobenzoate in anhydrous diethyl ether.

    • Add a small amount of the ester solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Benzophenone:

    • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for a few hours or gently reflux to ensure the reaction goes to completion.

  • Work-up and Deprotection:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester.

    • Heat the mixture with stirring to facilitate the hydrolysis (saponification).

    • After cooling, separate the aqueous layer (which now contains the sodium salt of the product).

    • Wash the aqueous layer with diethyl ether to remove any organic impurities (like biphenyl).

    • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) until the product precipitates out.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure this compound.

Data on Yield Optimization

Parameter Condition Effect on Yield Rationale
Moisture Presence of water or protic solventsDecreasesGrignard reagents are strong bases and are readily protonated and destroyed by water, preventing the desired reaction.[1][2]
Reactant Stoichiometry Molar ratio of Grignard reagent to benzophenoneCan be optimizedA slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess can lead to more side products.
Reaction Temperature Grignard formation and reaction with ketoneAffects rate and side reactionsGrignard formation is exothermic and should be controlled. The reaction with the ketone may benefit from gentle heating to increase the rate, but higher temperatures can also promote side reactions like biphenyl formation.
Solvent Anhydrous diethyl ether or THFCan influence reactivityDiethyl ether is a common solvent for Grignard reactions. THF can sometimes improve the solubility of reactants and reagents. The choice of solvent can affect the rate of Grignard reagent formation and subsequent reactions.
Purity of Starting Materials High purityIncreasesImpurities in the starting materials can interfere with the reaction or introduce contaminants into the final product, making purification more difficult and reducing the overall yield.

Visualizations

Synthesis Workflow Diagram

G Workflow for this compound Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Purification 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid Methanol_H Methanol, H+ 4-Bromobenzoic_Acid->Methanol_H Esterification Methyl_4-Bromobenzoate Methyl_4-Bromobenzoate Methanol_H->Methyl_4-Bromobenzoate Mg_Ether Mg, Anhydrous Ether Methyl_4-Bromobenzoate->Mg_Ether Grignard Formation Grignard_Reagent 4-Carbomethoxyphenyl- magnesium Bromide Mg_Ether->Grignard_Reagent Benzophenone Benzophenone Grignard_Reagent->Benzophenone Nucleophilic Addition Intermediate_Ester Intermediate Ester Product Benzophenone->Intermediate_Ester Base_Acid 1. NaOH, H2O 2. HCl Intermediate_Ester->Base_Acid Hydrolysis Final_Product This compound Base_Acid->Final_Product Purification Recrystallization Final_Product->Purification

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Diphenylhydroxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with 4-benzoylbenzoic acid. The Grignard reagent acts as a nucleophile, attacking the ketone carbonyl group of 4-benzoylbenzoic acid.

Q2: Why is it crucial to use anhydrous (dry) conditions for the Grignard reaction?

A2: Grignard reagents are highly reactive and are strong bases. They will react with any protic solvents, including water, alcohols, and even the carboxylic acid group of the starting material if it is not protected. This reaction with water will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: What are the primary side products in this synthesis?

A3: A common side product in Grignard reactions is the formation of biphenyl.[1] This occurs from a coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene, a reaction favored by higher temperatures.[1] Another potential side reaction is the reaction of the Grignard reagent with the carboxylic acid group of 4-benzoylbenzoic acid, which can be minimized by using a protected form of the starting material or by carefully controlling the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be quenched and spotted on a TLC plate alongside the starting material (4-benzoylbenzoic acid). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for benzoic acid derivatives include ethanol/water mixtures.

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting & Optimization
Presence of moisture Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Poor quality Grignard reagent Ensure the bromobenzene used to prepare the Grignard reagent is pure and dry. The formation of the Grignard reagent is often indicated by a cloudy or brownish appearance of the solution.[3]
Reaction with carboxylic acid Consider protecting the carboxylic acid group of 4-benzoylbenzoic acid as an ester before the Grignard reaction. The ester can then be hydrolyzed back to the carboxylic acid after the reaction.
Insufficient reaction time or temperature Monitor the reaction by TLC to ensure it has gone to completion. Gentle heating (reflux) may be required to drive the reaction forward, but be cautious of increased side-product formation at higher temperatures.
Formation of Significant Side Products
Potential Cause Troubleshooting & Optimization
Formation of biphenyl Add the solution of the Grignard reagent to the 4-benzoylbenzoic acid solution slowly and at a controlled temperature (e.g., using an ice bath) to minimize the concentration of unreacted Grignard reagent that can couple with any remaining bromobenzene.[1]
Unreacted starting material Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the starting material.

Data Presentation

The following table presents illustrative data on how reaction conditions can influence the yield of this compound. Please note that this data is representative and actual results may vary.

Entry Solvent Temperature (°C) Reaction Time (h) Equivalents of PhMgBr Yield (%)
1Diethyl Ether0 to RT21.165
2Diethyl EtherRT21.160 (increased biphenyl)
3THF0 to RT21.170
4THFRT21.168 (increased biphenyl)
5Diethyl Ether0 to RT41.175
6THF0 to RT21.580
7THF0 to RT22.078 (more impurities)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Benzoylbenzoic acid

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol

  • Water

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with 4-Benzoylbenzoic acid:

    • In a separate flame-dried flask, dissolve 4-benzoylbenzoic acid (1.0 equivalent) in anhydrous THF.

    • Cool the solution of 4-benzoylbenzoic acid in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the 4-benzoylbenzoic acid solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_main_reaction Main Reaction cluster_workup Work-up and Purification start Start: Flame-dried glassware add_mg Add Mg turnings and Iodine start->add_mg add_phbr Add Bromobenzene in Anhydrous Ether/THF add_mg->add_phbr initiation Initiate Reaction (gentle warming if needed) add_phbr->initiation reflux Maintain Gentle Reflux initiation->reflux stir Stir at Room Temperature reflux->stir add_grignard Slowly Add Grignard Reagent stir->add_grignard dissolve_acid Dissolve 4-Benzoylbenzoic Acid in Anhydrous THF cool_acid Cool 4-Benzoylbenzoic Acid Solution (Ice Bath) dissolve_acid->cool_acid cool_acid->add_grignard warm_stir Warm to RT and Stir add_grignard->warm_stir tlc_monitor Monitor by TLC warm_stir->tlc_monitor quench Quench with 1M HCl (Ice Bath) tlc_monitor->quench extract Extract with Ether/EtOAc quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize end End: Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield or No Reaction check_moisture Check for Moisture in Solvents/Glassware start->check_moisture check_mg Check Magnesium Activity start->check_mg check_phbr Check Bromobenzene Quality start->check_phbr check_temp Optimize Temperature start->check_temp check_time Increase Reaction Time start->check_time check_ratio Adjust Reactant Ratio start->check_ratio dry_everything Thoroughly Dry Glassware and Solvents check_moisture->dry_everything activate_mg Activate Mg with Iodine/1,2-dibromoethane check_mg->activate_mg use_fresh_reagents Use Freshly Opened/Distilled Reagents check_phbr->use_fresh_reagents monitor_tlc Monitor by TLC for Completion check_temp->monitor_tlc check_time->monitor_tlc protect_acid Consider Protecting the Carboxylic Acid check_ratio->protect_acid

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

purification techniques for high-purity 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4-(Diphenylhydroxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the synthetic route used. A prevalent method for synthesizing this compound is the Grignard reaction between a phenylmagnesium halide and a derivative of 4-benzoylbenzoic acid. Consequently, common impurities may include:

  • Unreacted Starting Materials: Such as methyl 4-benzoylbenzoate or 4-carboxybenzophenone.

  • Intermediate Ketone: If the Grignard reaction with an ester starting material is incomplete, the intermediate ketone, 4-benzoylbenzoic acid, may be present.

  • Biphenyl: Formed from the coupling of the phenylmagnesium bromide Grignard reagent.

  • Magnesium Salts: Residual magnesium salts from the Grignard reaction workup.[1]

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: A combination of techniques is often optimal.

  • Recrystallization is highly effective for removing small amounts of impurities, especially less polar byproducts like biphenyl.

  • Column chromatography is excellent for separating the target compound from structurally similar impurities, such as the starting ketone or other polar byproducts.[2]

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. Visualization can be achieved using UV light (254 nm), as the aromatic rings will quench fluorescence, or by staining with a potassium permanganate solution, which reacts with the alcohol functional group.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. Insufficient solvent volume. Inappropriate solvent choice.Gradually add more hot solvent until the product dissolves.[4] If a large volume is required, consider a different solvent or solvent system. A mixture like ethanol/water or acetone/hexane might be more effective.
"Oiling out" upon cooling. The solution is supersaturated, and cooling is too rapid. The boiling point of the solvent is higher than the melting point of the solute. High concentration of impurities.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point. If impurities are high, a preliminary purification by column chromatography may be necessary.
Poor recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using TLC. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate 9:1) to a more polar one (e.g., hexane/ethyl acetate 1:1) can be effective. Adding 0.5-1% acetic acid to the mobile phase can improve the peak shape of the carboxylic acid.[6] Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (low retention). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate or adding a small amount of methanol).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The column was not packed properly.Add a small amount of a polar modifier like acetic acid to the mobile phase to reduce interactions with the acidic silica gel. Ensure the column is packed uniformly without any air bubbles or channels.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purification using silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: A good starting eluent is a mixture of hexane and ethyl acetate. The polarity should be optimized based on TLC analysis of the crude material. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Adding 0.5-1% acetic acid to the eluent can improve the peak shape.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a less polar eluent and gradually increase the polarity to elute the desired compound. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTypical RecoveryExpected Purity ImprovementKey Impurities Removed
Recrystallization 75-90%Significant removal of less polar and colored impurities.Biphenyl, residual non-polar starting materials.
Column Chromatography 60-85%High separation efficiency for a range of impurities.Unreacted starting materials (ketones, esters), polar byproducts.

Visualizing Experimental Workflows

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Removes non-polar impurities ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography Removes polar and structurally similar impurities Recrystallization->ColumnChromatography Further purification HighPurity High-Purity Product (>98%) Recrystallization->HighPurity ColumnChromatography->HighPurity

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out Cool->OilingOut Filter Filter and Dry Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No AddSeed Add Seed Crystal/ Scratch Flask NoCrystals->AddSeed Evaporate Evaporate Some Solvent NoCrystals->Evaporate AddSeed->Cool Evaporate->Cool Reheat Reheat, Add Solvent, Cool Slower OilingOut->Reheat Reheat->Cool

References

identifying and removing impurities in 4-(Diphenylhydroxymethyl)benzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Diphenylhydroxymethyl)benzoic acid. Here, you will find detailed information on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities often depend on the synthetic route used. A frequent method for synthesizing this compound is the Grignard reaction between a phenylmagnesium halide (like phenylmagnesium bromide) and 4-benzoylbenzoic acid. Impurities from this synthesis can include:

  • Unreacted Starting Materials: 4-benzoylbenzoic acid and residual Grignard reagent.

  • Grignard Reaction Byproducts: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent.[1]

  • Over-reaction Products: In some cases, the Grignard reagent might react with the carboxylic acid moiety of the product or starting material, leading to other species.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically suitable for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample against a certified internal standard.

  • Mass Spectrometry (MS): MS can help in identifying the molecular weights of the parent compound and any unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 210-215 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Issue 1: My sample shows multiple spots on a Thin Layer Chromatography (TLC) plate.

This indicates the presence of impurities with different polarities.

  • Identification: Run a co-spot TLC with your starting materials to see if any of the impurity spots correspond to them. The polarity of the spots can give you clues about their identity (e.g., less polar impurities like biphenyl will have a higher Rf value).

  • Solution:

    • Recrystallization: If the impurities are present in small amounts, recrystallization is often an effective purification method.

    • Column Chromatography: For samples with significant amounts of impurities or impurities with similar polarity to the product, flash column chromatography is recommended.

Issue 2: The HPLC chromatogram of my sample shows several unexpected peaks.

This confirms the presence of impurities that need to be identified and removed.

  • Troubleshooting Workflow:

    hplc_troubleshooting cluster_start Problem cluster_analysis Analysis cluster_purification Purification Strategy cluster_verification Verification start Multiple peaks in HPLC check_retention Compare retention times with known standards (starting materials, expected byproducts) start->check_retention ms_analysis Perform LC-MS to determine molecular weights of unknown peaks check_retention->ms_analysis If impurities are unknown recrystallization Recrystallization check_retention->recrystallization For minor, known impurities column_chrom Column Chromatography ms_analysis->column_chrom For complex mixtures or isomeric impurities final_hplc Re-run HPLC to confirm purity recrystallization->final_hplc column_chrom->final_hplc

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 3: My purified product has a low melting point and a broad melting range.

This is a strong indication of residual impurities.

  • Possible Causes & Solutions:

    • Inefficient Purification: The initial purification step may not have been sufficient. Consider repeating the purification or using a more rigorous method (e.g., switching from recrystallization to column chromatography).

    • Trapped Solvent: The sample may contain residual solvent. Dry the sample under high vacuum for an extended period. ¹H NMR can help identify the presence of common solvents.

Quantitative Data Summary

The following tables provide representative data for the purity analysis of this compound samples.

Table 1: HPLC Purity Analysis of Different Batches

Batch IDRetention Time (min)Peak Area % (Product)Impurity A (4-benzoylbenzoic acid) %Impurity B (biphenyl) %
Crude Sample8.5285.310.24.5
After Recrystallization8.5198.70.80.5
After Column Chromatography8.52>99.5<0.1<0.1

Table 2: Quantitative NMR (qNMR) Purity Assessment

SampleInternal StandardPurity (w/w %)
Crude SampleMaleic Acid84.5%
Purified SampleMaleic Acid99.2%

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative ¹H NMR (qNMR)

This protocol outlines a method for determining the absolute purity of this compound.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of at least 30 seconds).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

Protocol 3: Recrystallization

This protocol is suitable for purifying samples with minor impurities.

  • Solvent System: A mixture of ethanol and water is a good starting point.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Protocol 4: Flash Column Chromatography

This protocol is effective for separating complex mixtures or impurities with similar polarity to the product.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Adding 0.5-1% acetic acid to the eluent can improve the peak shape.

  • Procedure:

    • Determine an appropriate eluent system using TLC analysis of the crude material. A good starting point is a system that gives the product an Rf value of approximately 0.3.

    • Pack a column with silica gel as a slurry in a non-polar eluent (e.g., 100% hexanes).

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen eluent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow Visualization

purification_workflow cluster_start Starting Material cluster_analysis Initial Purity Assessment cluster_decision Purity Level cluster_purification Purification Methods cluster_final Final Product crude_sample Crude Sample of This compound tlc_hplc TLC and/or HPLC Analysis crude_sample->tlc_hplc purity_check Purity > 98%? tlc_hplc->purity_check recrystallize Recrystallization purity_check->recrystallize No, minor impurities column_chrom Column Chromatography purity_check->column_chrom No, major impurities pure_product Pure Product (>99%) purity_check->pure_product Yes final_analysis Final Purity Analysis (HPLC, NMR, MP) recrystallize->final_analysis column_chrom->final_analysis final_analysis->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 4-(Diphenylhydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a distortion where a chromatographic peak is not symmetrical, exhibiting a trailing edge that extends to the right.[1] In an ideal HPLC separation, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant peak tailing.[2][3] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the carboxylic acid moiety of the analyte, leading to tailing.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (predicted pKa for this compound is approximately 4.24), the compound can exist in both ionized and un-ionized forms, resulting in peak broadening and tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[3]

  • Column Degradation: Voids in the column packing or a contaminated or degraded stationary phase can lead to poor peak shape.[1]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For this compound, which is an acidic compound, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa (approximately 4.24).[6] By maintaining a low pH (e.g., pH 2.2-2.5), the carboxylic acid group remains in its protonated (un-ionized) form. This minimizes secondary interactions with the stationary phase and promotes a single, well-defined peak shape.[7]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can impact peak shape. Acetonitrile and methanol have different properties that can affect selectivity and peak symmetry.[8][9] For aromatic acids, the choice of organic modifier can influence interactions with the stationary phase. It is often beneficial to evaluate both acetonitrile and methanol during method development to determine which provides the best peak shape for this compound.

Q5: What type of HPLC column is recommended for the analysis of this compound to minimize peak tailing?

A5: To minimize peak tailing from silanol interactions, it is recommended to use a modern, high-purity silica column that is well-endcapped.[4] These columns have a lower concentration of residual silanol groups. Alternatively, columns with a polar-embedded stationary phase can also provide good peak shape for polar and acidic compounds. For particularly challenging separations of polar acidic compounds, a mixed-mode column with both reversed-phase and anion-exchange characteristics can improve retention and peak shape.[10]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_ph Verify Mobile Phase pH (pH < pKa - 2) start->check_ph check_column Evaluate Column Health check_ph->check_column Correct pH adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph Incorrect pH check_overload Check for Sample Overload check_column->check_overload Good Health flush_column Flush or Replace Column check_column->flush_column Poor Health check_system Inspect HPLC System (Extra-Column Volume) check_overload->check_system Not Overloaded reduce_concentration Dilute Sample check_overload->reduce_concentration Overloaded optimize_tubing Minimize Tubing Length/ID check_system->optimize_tubing High Volume solution Peak Tailing Resolved check_system->solution Optimized adjust_ph->solution flush_column->solution reduce_concentration->solution optimize_tubing->solution PeakTailingMechanism cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Silanol Si-OH Analyte_Good Analyte (Un-ionized) Good Peak Shape Analyte_Bad Analyte (Ionized) Peak Tailing Analyte_Bad->Silanol Strong Interaction Low_pH Low pH (e.g., 2.5) Low_pH->Analyte_Good Main Interaction (Hydrophobic) High_pH High pH (e.g., 4.5) High_pH->Analyte_Bad Secondary Interaction (Ionic)

References

preventing degradation of 4-(Diphenylhydroxymethyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Diphenylhydroxymethyl)benzoic Acid

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.

Q2: What are the primary chemical incompatibilities I should be aware of when storing this compound?

A2: this compound should not be stored with strong oxidizing agents or strong bases. Contact with these substances can lead to rapid degradation of the molecule.

Q3: I've observed a change in the physical appearance of my stored this compound (e.g., discoloration, clumping). What could be the cause?

A3: A change in physical appearance can indicate chemical degradation. Discoloration may suggest oxidation or the formation of conjugated impurities. Clumping can be a sign of moisture absorption, which could potentially lead to hydrolysis or other moisture-mediated degradation pathways. It is advisable to re-analyze the purity of the material if such changes are observed.

Q4: Can this compound degrade upon exposure to light?

A4: Yes, compounds containing aromatic rings and benzylic hydroxyl groups can be susceptible to photodegradation. It is recommended to store this compound in an amber or opaque container to protect it from light.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving potential degradation issues with this compound.

Issue 1: Loss of Purity or Appearance of Impurity Peaks in HPLC Analysis After Storage

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Oxidation Analyze for the presence of benzophenone-4-carboxylic acid.Store under an inert atmosphere (e.g., nitrogen, argon). Avoid sources of ignition or high-energy environments.
Dehydration Look for an impurity peak corresponding to 4-(diphenylmethylene)benzoic acid.Store in a desiccated environment. Avoid acidic conditions during storage or workup.
Hydrolysis/Decarboxylation Check for the presence of simpler benzoic acid derivatives or triphenylmethanol.Ensure the storage container is tightly sealed to prevent moisture ingress. Store in a neutral pH environment.
Photodegradation Compare the impurity profile of a sample exposed to light with a sample stored in the dark.Store in an amber or opaque, tightly sealed container.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting the degradation of this compound.

G Troubleshooting Workflow for Degradation start Degradation Suspected (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere - Container Seal start->check_storage hplc_analysis Perform Stability-Indicating HPLC Analysis check_storage->hplc_analysis identify_impurities Identify Degradation Products (e.g., by LC-MS, NMR) hplc_analysis->identify_impurities pathway_analysis Determine Degradation Pathway identify_impurities->pathway_analysis oxidation Oxidation Pathway (e.g., formation of ketone) pathway_analysis->oxidation Ketone detected dehydration Dehydration Pathway (e.g., formation of alkene) pathway_analysis->dehydration Alkene detected other Other Pathways (e.g., Hydrolysis, Photodegradation) pathway_analysis->other Other products remediate Implement Corrective Actions: - Optimize Storage - Adjust Handling Procedures oxidation->remediate dehydration->remediate other->remediate end Material Stabilized remediate->end

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under stress conditions.

G Proposed Degradation Pathways parent This compound C20H16O3 oxidative_stress Oxidative Stress (e.g., O2, peroxides) parent->oxidative_stress acidic_stress Acidic Stress (e.g., H+) parent->acidic_stress thermal_stress Thermal Stress (High Temperature) parent->thermal_stress photolytic_stress Photolytic Stress (UV/Vis Light) parent->photolytic_stress ketone Benzophenone-4-carboxylic acid C20H14O3 oxidative_stress->ketone alkene 4-(Diphenylmethylene)benzoic acid C20H14O2 acidic_stress->alkene decarboxylated Triphenylmethanol C19H16O thermal_stress->decarboxylated radical Radical Intermediates photolytic_stress->radical

Caption: Proposed degradation pathways of this compound under different stress conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 230 nm
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

Stress Condition Procedure
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidation Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in the sample diluent for HPLC analysis.
Photodegradation Expose 10 mg of the solid compound to UV light (254 nm) and visible light for 24 hours. Dissolve in the sample diluent for HPLC analysis.

Data Presentation

The following table provides an illustrative summary of the expected stability of this compound under various storage conditions. Note: This data is for illustrative purposes and may not represent actual experimental results.

Storage Condition Duration Purity (%) Major Degradant(s) Observed
2-8 °C, Dark, Inert Atmosphere 12 Months>99.5Not Detected
25 °C / 60% RH, Dark 6 Months98.2Benzophenone-4-carboxylic acid
40 °C / 75% RH, Dark 3 Months95.5Benzophenone-4-carboxylic acid, 4-(Diphenylmethylene)benzoic acid
Ambient Light, Room Temperature 1 Month97.0Benzophenone-4-carboxylic acid, Unidentified photoproducts

This technical support center provides a foundational guide for the stable storage and handling of this compound. For further assistance, please consult the relevant safety data sheets and consider performing your own stability studies under your specific experimental conditions.

common side products in the synthesis of 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Diphenylhydroxymethyl)benzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis, which is typically achieved via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the Grignard reaction. Typically, phenylmagnesium bromide (a Grignard reagent) is reacted with a 4-carboxybenzophenone derivative (such as its ester) or 4-benzoylbenzoic acid. The Grignard reagent adds to the ketone carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.

Q2: What are the most common side products I should expect in this synthesis?

The formation of side products is a common issue in Grignard reactions. The primary impurities you are likely to encounter are:

  • Biphenyl: This is formed by the coupling of the phenylmagnesium bromide Grignard reagent with any unreacted bromobenzene. This reaction is often favored by higher temperatures.

  • Benzene: The Grignard reagent is a very strong base and will react with any protic substances, such as water, to produce benzene. It is crucial to maintain anhydrous (dry) conditions to minimize this side reaction.

  • Unreacted Starting Materials: Residual 4-benzoylbenzoic acid (or its ester) and bromobenzene may be present in the crude product if the reaction does not go to completion.

Q3: My Grignard reaction is not starting. What could be the problem?

Initiation of a Grignard reaction can sometimes be sluggish. Common causes include:

  • Wet Glassware or Solvents: The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, preventing the reaction from starting. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents must be used.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface that prevents reaction. This layer can be activated by methods such as crushing the magnesium turnings in the flask, adding a small crystal of iodine, or using a sonicator.[1]

  • Impure Reagents: Impurities in the bromobenzene or the solvent can inhibit the reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A lower than expected yield is a frequent problem. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_initiation Confirm Reaction Initiation check_conditions->check_initiation Conditions were dry. solution_dry Solution: Rigorously dry all glassware and use anhydrous solvents. check_conditions->solution_dry Moisture present? check_stoichiometry Review Reagent Stoichiometry check_initiation->check_stoichiometry Initiation was successful. solution_initiate Solution: Use activation methods for magnesium (iodine, crushing, sonication). check_initiation->solution_initiate Sluggish or no initiation? check_workup Examine Workup & Purification check_stoichiometry->check_workup Ratios were correct. solution_stoichiometry Solution: Ensure correct molar ratios of reactants. Consider a slight excess of the Grignard reagent. check_stoichiometry->solution_stoichiometry Incorrect ratios? solution_workup Solution: Optimize extraction and recrystallization to minimize product loss. check_workup->solution_workup Product loss during workup?

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Biphenyl Impurity

If you observe a significant amount of biphenyl in your product, consider the following:

  • Reaction Temperature: High local concentrations of bromobenzene and elevated temperatures can promote the coupling reaction that forms biphenyl. Ensure that the addition of bromobenzene to the magnesium is done slowly and with efficient stirring to dissipate heat.

  • Purity of Magnesium: Use high-purity magnesium turnings.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Role in ReactionCommon Separation Method
This compound C₂₀H₁₆O₃304.34Desired Product Recrystallization
BiphenylC₁₂H₁₀154.21Side ProductExtraction, Recrystallization
BenzeneC₆H₆78.11Side ProductEvaporation (volatile)
4-Benzoylbenzoic acidC₁₄H₁₀O₃226.23Unreacted Starting MaterialAcid-base extraction
BromobenzeneC₆H₅Br157.01Unreacted Starting MaterialEvaporation (volatile), Column chromatography

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via a Grignard reaction. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood, and all appropriate safety precautions must be taken.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

  • Reagents: Place magnesium turnings in the flask. In the dropping funnel, add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling of the ether), add a small crystal of iodine or gently warm the flask.

  • Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Benzoylbenzoic Acid

  • Preparation: In a separate flask, dissolve 4-benzoylbenzoic acid in anhydrous THF.

  • Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the solution of 4-benzoylbenzoic acid to the Grignard reagent with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

Step 3: Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of ice and a dilute acid (e.g., 10% sulfuric acid or ammonium chloride solution) to quench the reaction and protonate the alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Workflow for Synthesis and Purification

synthesis_workflow start Start: Anhydrous Conditions prepare_grignard Prepare Phenylmagnesium Bromide start->prepare_grignard react_ketone React with 4-Benzoylbenzoic Acid prepare_grignard->react_ketone workup Acidic Workup (Quenching) react_ketone->workup extract Solvent Extraction workup->extract purify Recrystallization extract->purify end Final Product: this compound purify->end

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Production of 4-(Diphenylhydroxymethyl)benzoic Acid.

This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on scaling up the synthesis of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical process data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the Grignard reaction. This typically involves the reaction of a phenylmagnesium halide (like phenylmagnesium bromide) with a 4-carboxy-protected benzophenone derivative, such as methyl 4-benzoylbenzoate. The subsequent acidic work-up and hydrolysis of the ester yield the final product. This approach is favored for its reliability and the ready availability of the starting materials.

Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?

A2: The primary challenges are centered around the inherent reactivity of the Grignard reagent and the exothermic nature of the reaction. Key issues include:

  • Heat Management: The reaction is highly exothermic, and inadequate heat dissipation can lead to a runaway reaction.

  • Reaction Initiation: Difficulty in initiating the Grignard reagent formation can lead to a dangerous accumulation of unreacted alkyl halide.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, which can quench the reagent and reduce yield.

  • Homogeneity: Ensuring efficient mixing of the heterogeneous reaction mixture (magnesium turnings in solvent) is crucial for consistent reaction rates.

  • Side Product Formation: The formation of byproducts, such as biphenyl, can complicate purification.

Q3: How can I confirm the initiation of the Grignard reagent formation at a larger scale?

A3: Visual confirmation (e.g., bubbling, color change) can be unreliable in large reactors. A robust method is the use of in-situ monitoring techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR). An FTIR probe can track the disappearance of the aryl halide peak, providing definitive confirmation of reaction initiation and allowing for controlled subsequent addition of the remaining halide.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification, a combination of methods is often employed:

  • Work-up/Extraction: An initial aqueous work-up with a dilute acid is necessary to quench the reaction and protonate the alkoxide. Subsequent extractions can remove water-soluble impurities and the magnesium salts. An acid-base extraction can be used to separate the carboxylic acid product from neutral impurities like biphenyl.

  • Recrystallization: This is a highly effective method for obtaining a high-purity crystalline product. A suitable solvent system needs to be identified to ensure high recovery.

  • Column Chromatography: While highly effective for purification, traditional column chromatography can be challenging and costly to scale. It is more commonly used for smaller-scale purifications or for producing very high-purity material.

Q5: What are the key safety precautions for handling large quantities of Grignard reagents?

A5: Safety is paramount when working with Grignard reagents at scale. Key precautions include:

  • Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Controlled Addition: The addition of reagents, particularly the aryl halide and the carbonyl compound, should be slow and controlled to manage the reaction exotherm.

  • Personal Protective Equipment (PPE): Fire-resistant lab coats, safety goggles, and appropriate gloves are mandatory.

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and appropriate spill containment materials should be readily available.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure aryl halide.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate magnesium with a small crystal of iodine or by mechanical stirring/crushing. 3. Use freshly distilled or high-purity aryl halide.
Low yield of the final product. 1. Incomplete Grignard reagent formation. 2. Quenching of the Grignard reagent by moisture or acidic protons. 3. Incomplete reaction with the benzophenone derivative. 4. Product loss during work-up and purification.1. Ensure complete consumption of magnesium. 2. Maintain a strict inert and anhydrous environment. 3. Increase reaction time or temperature (with caution). 4. Optimize extraction and recrystallization procedures.
Significant formation of biphenyl byproduct. 1. High local concentration of aryl halide. 2. Elevated reaction temperature during Grignard formation.1. Add the aryl halide slowly and with vigorous stirring to maintain a low concentration. 2. Maintain a controlled temperature during the formation of the Grignard reagent.
Product oils out during recrystallization. 1. The solvent is too nonpolar for the product at the boiling point. 2. The solution is cooling too rapidly.1. Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. 2. Ensure slow cooling to promote crystal formation.
Final product purity is below specification (>98.0%). 1. Inefficient removal of impurities during work-up. 2. Co-precipitation of impurities during recrystallization.1. Perform an acid-base extraction to remove neutral impurities. 2. Re-recrystallize the product, potentially using a different solvent system. Consider a charcoal treatment to remove colored impurities.

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
Methyl 4-benzoylbenzoate10.0 g1.0 kg
Magnesium Turnings1.2 g120 g
Bromobenzene7.8 g780 g
Solvent
Anhydrous Tetrahydrofuran (THF)200 mL20 L
Reaction Conditions
Grignard Formation Temperature25-50 °C (reflux)40-60 °C (controlled)
Carbonyl Addition Temperature0-10 °C5-15 °C
Reaction Time2-4 hours4-8 hours
Work-up
Quenching Agent1 M HCl1 M HCl
Typical Yield (Crude) 80-90%75-85%

Table 2: Purification Efficiency

Purification StepImpurity RemovedTypical PurityTypical Recovery
Acid-Base Extraction Biphenyl, unreacted starting materials90-95%90-95%
Recrystallization (Ethanol/Water) Minor side products, colored impurities>98.5%85-90%
Column Chromatography (Silica Gel) All impurities>99.5%70-80%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

1. Grignard Reagent Preparation:

  • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charge the flask with magnesium turnings.

  • Under a positive pressure of nitrogen, add a small portion of anhydrous THF.

  • Add a solution of bromobenzene in anhydrous THF to the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of an iodine crystal).

  • Once the reaction has initiated (as evidenced by a gentle reflux and color change), add the remaining bromobenzene solution dropwise at a rate that maintains a controlled reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the phenylmagnesium bromide.

2. Reaction with Methyl 4-benzoylbenzoate:

  • Cool the freshly prepared Grignard reagent to 0-5 °C in an ice bath.

  • In a separate dry flask, dissolve methyl 4-benzoylbenzoate in anhydrous THF.

  • Slowly add the methyl 4-benzoylbenzoate solution to the stirred Grignard reagent, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3. Work-up and Hydrolysis:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride, followed by 1 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester intermediate.

  • To the crude ester, add a solution of sodium hydroxide in a mixture of methanol and water.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove neutral impurities like biphenyl.

  • Acidify the aqueous layer with concentrated HCl until a white precipitate of this compound is formed.

4. Purification:

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure product.

  • Dry the purified product under vacuum.

Visualizations

Experimental Workflow

Technical Support Center: Enhancing the Solubility of 4-(Diphenylhydroxymethyl)benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-(Diphenylhydroxymethyl)benzoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a carboxylic acid derivative.[1][2][3] It serves as a precursor for the synthesis of new trityl linkers and is a reactant in the development of antitumor kinesin spindle protein (KSP) inhibitors.[4]

Q2: What are the main challenges in preparing this compound for biological assays?

A2: The primary challenge is its poor aqueous solubility, which is common for aromatic carboxylic acids with large nonpolar structures. This can make it difficult to achieve the desired concentrations in aqueous buffers and cell culture media used in biological assays.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Common strategies for enhancing the solubility of poorly soluble carboxylic acids include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[5]

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to increase the solubility of the compound in an aqueous solution.[6][7]

  • Derivatization: Chemically modifying the molecule to introduce more soluble functional groups.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.

Issue 1: The compound precipitates when added to my aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent may be too low.

  • Solutions:

    • Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the co-solvent (e.g., DMSO, ethanol). However, be mindful of potential solvent toxicity to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.[9]

    • pH Adjustment: For assays where pH can be varied, try increasing the pH of the final solution. The carboxylate salt of the compound is generally more water-soluble.[5]

    • Prepare a More Dilute Stock Solution: If the above options are not feasible, you may need to work with a lower final concentration of the compound.

Issue 2: I'm observing unexpected or inconsistent results in my cell viability assay (e.g., MTT, XTT).

  • Possible Cause: this compound, or the solvent used, may be interfering with the assay chemistry. Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[1][6][8][10][11]

  • Solutions:

    • Run a Cell-Free Control: To test for direct reduction of the assay reagent, incubate the compound at the highest concentration used in your experiment with the assay reagent (e.g., MTT) in cell-free media. If a color change occurs, it indicates interference.

    • Use an Alternative Viability Assay: If interference is confirmed, consider using a different viability assay that works on a different principle, such as a crystal violet assay (measures cell number) or a luciferase-based assay that measures ATP content.

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) to account for any effects of the solvent on the cells or the assay.[9]

Issue 3: My compound seems to have lower than expected activity in an enzyme inhibition assay.

  • Possible Cause: The co-solvent (e.g., DMSO) used to dissolve the compound may be affecting the enzyme's activity or the protein-ligand binding.[12][13][14]

  • Solutions:

    • Minimize Final Solvent Concentration: Use the lowest possible concentration of the co-solvent that maintains the compound's solubility.

    • Solvent Effect Control: Run a control experiment to determine the effect of the solvent itself on the enzyme's activity across the range of concentrations used in your experiment.

    • Consider Alternative Solvents: If DMSO is found to significantly impact your enzyme, you could explore other less disruptive, water-miscible organic solvents, if compatible with your compound's solubility.

Data Presentation

Table 1: Recommended Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mMPreferred for cell-based assays due to its miscibility with aqueous media. Final concentration in culture should typically not exceed 0.5% (v/v).[9]
Ethanol10-50 mMCan be used as an alternative to DMSO. The final concentration in cell culture should also be kept low (typically <0.5% v/v).[9]

Table 2: General Solubility Enhancement Strategies

StrategyPrincipleKey Considerations
pH Adjustment Deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[5]The pH must be compatible with the biological assay. A buffer system should be used to maintain the desired pH.
Co-solvency A water-miscible organic solvent increases the solubility of a nonpolar compound in an aqueous solution.[6][7]The final concentration of the organic solvent must be non-toxic to the cells or not interfere with the assay components.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of cell-culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., 37°C water bath) and brief sonication can be applied.[15]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Dilutions: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: It is crucial to add the stock solution to the medium (not the other way around) and mix thoroughly and immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, corresponding to the highest concentration of DMSO used in the experimental samples.[9]

  • Treat Cells: Add the final working solutions and the vehicle control to your cell cultures.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Serial Dilution in Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate treat_cells->incubate measure Measure Endpoint incubate->measure KSP_Signaling_Pathway KSP Kinesin Spindle Protein (KSP/Eg5) Centrosomes Centrosome Separation KSP->Centrosomes Arrest Mitotic Arrest KSP->Arrest Spindle Bipolar Spindle Formation Centrosomes->Spindle Mitosis Proper Mitosis Spindle->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor 4-(Diphenylhydroxymethyl)benzoic acid-derived KSP Inhibitor Inhibitor->KSP Apoptosis Apoptosis Arrest->Apoptosis

References

Validation & Comparative

comparative analysis of 4-(Diphenylhydroxymethyl)benzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Benzoic Acid Scaffolds

The benzoic acid framework is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of several key benzoic acid derivatives, offering a baseline for the evaluation of new compounds such as 4-(Diphenylhydroxymethyl)benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this guide presents a framework for its potential evaluation by comparing structurally related and functionally relevant benzoic acid derivatives.

Chemical and Physical Properties: A Foundation for Comparison

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in a comparative analysis. Below is a summary of the properties of our compound of interest alongside other common benzoic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )General Description
This compound C₂₀H₁₆O₃304.34A white to off-white solid. It is a derivative of benzoic acid containing a bulky diphenylhydroxymethyl group at the para position.
Benzoic Acid C₇H₆O₂122.12A white, crystalline solid. It is the parent compound of this class.
Salicylic Acid (2-Hydroxybenzoic Acid) C₇H₆O₃138.12A white, crystalline solid known for its anti-inflammatory and analgesic properties.
4-Hydroxybenzoic Acid C₇H₆O₃138.12An isomer of salicylic acid, it is a white crystalline solid.[1]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) C₇H₆O₅170.12A white, crystalline solid found in many plants, known for its antioxidant properties.

Comparative Biological Activities

The true potential of a drug candidate lies in its biological activity. Here, we compare the performance of selected benzoic acid derivatives in key in vitro assays.

Antioxidant Activity

The ability to scavenge free radicals is a crucial therapeutic property, particularly in diseases associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

CompoundAntioxidant Activity (IC₅₀)Reference
Gallic Acid ~5-11 µg/mL[2]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) >1000 µg/mL (in some studies)[3]
4-Hydroxybenzoic Acid >1000 µg/mL (in some studies)[3]
Salicylic Acid ~1000 µg/mL (in some studies)[3]
Benzoic Acid ~1000 µg/mL (in some studies)[3]
This compound Data not available

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals. Lower values indicate higher antioxidant activity. Note that IC₅₀ values can vary between studies due to different experimental conditions.

Anticancer Activity

The cytotoxic effect of benzoic acid derivatives against cancer cell lines is a significant area of research. The MTT assay is a standard colorimetric assay for assessing cell viability.

CompoundCell LineAnticancer Activity (IC₅₀)Reference
Benzoic Acid MG63 (Bone Cancer)85.54 µg/mL (48h)[3]
Benzoic Acid Lung Cancer102.3 µg/mL (48h)[3]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid HeLa (Cervical Cancer)17.84 µM[3]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) HCT-116 & HCT-15 (Colorectal), HeLa & SiHa (Cervical)Dose-dependent cytotoxicity[4]
This compound Data not available

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay: In a 96-well plate, add 100 µL of the test sample dilutions to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain only 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100 The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

experimental_workflow General Experimental Workflow for Compound Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzoic Acid Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination antioxidant->ic50 cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Benzoic_Acid Some Benzoic Acid Derivatives (e.g., 3,4-dihydroxybenzoic acid) Benzoic_Acid->PI3K May Inhibit PTEN PTEN PTEN->PIP3 Inhibits

References

A Comparative Guide to the Validation of Analytical Methods for 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical component of quality control, ensuring the accuracy, precision, and reliability of data. This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 4-(Diphenylhydroxymethyl)benzoic acid. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) are discussed, with supporting experimental data adapted from validated methods for structurally similar benzoic acid derivatives.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound is contingent on the specific analytical need, such as routine quality control, impurity profiling, or trace-level quantification.

MethodPrincipleAdvantagesDisadvantagesPrimary Use
HPLC Separation based on partitioning between a stationary phase and a liquid mobile phase.High specificity, sensitivity, and ability to separate non-volatile impurities.Requires more complex instrumentation and method development time.Purity testing and quantification in pharmaceutical formulations.
LC-MS/MS Separation by HPLC followed by mass analysis, providing high selectivity and sensitivity.Excellent for trace-level analysis and confirmation of identity.High initial instrument cost and complexity.Impurity identification and quantification of genotoxic impurities.
GC Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can cause degradation.Analysis of volatile organic impurities.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods based on data from closely related benzoic acid compounds. These serve as a benchmark for the expected performance of validated methods for this compound.

Table 1: HPLC Method Performance (Adapted from 4-hydroxybenzoic acid analysis)[1][2]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Accuracy (% Recovery)94.6% - 107.2%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance (Adapted from 4-(bromomethyl)benzoic acid analysis)[3]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.99
Limit of Quantitation (LOQ)0.5 ppm
Accuracy (% Recovery)Not specified
Precision (%RSD)< 10%

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for 4-hydroxybenzoic acid and is suitable for purity and assay determination.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the trace analysis of a benzoic acid derivative and is ideal for impurity analysis.[3]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Sample Preparation: Prepare stock solutions of the analyte in a suitable solvent. Spiked samples for validation are prepared by adding known amounts of the analyte to a blank matrix.

Gas Chromatography (GC) with Derivatization

Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required for GC analysis.[4]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization: The carboxylic acid group is converted to a more volatile ester (e.g., a methyl or silyl ester). This can be achieved by reacting the sample with a derivatizing agent such as a solution of tetramethylammonium hydroxide in methanol or through silylation with reagents like hexamethyldisilazane.[4]

  • Column: A non-polar or medium-polarity capillary column.

  • Injector and Detector Temperatures: Optimized to prevent degradation and ensure efficient detection of the derivatized analyte.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: An accurately weighed sample is dissolved in a suitable solvent and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature before injection.

Visualized Workflows

The following diagrams illustrate the general workflows for analytical method validation and the specific experimental processes for HPLC and GC analysis.

cluster_0 Analytical Method Validation Workflow A Define Analytical Requirements B Select Appropriate Method (e.g., HPLC, GC, LC-MS/MS) A->B C Method Development and Optimization B->C D Perform Validation Studies (Linearity, Accuracy, Precision, etc.) C->D E Document and Report Results D->E

General workflow for analytical method validation.

cluster_1 HPLC Analysis Workflow prep Sample Preparation (Dissolve in Diluent) inject Inject into HPLC System prep->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection sep->detect data Data Acquisition and Analysis detect->data

Experimental workflow for HPLC analysis.

cluster_2 GC Analysis Workflow sample_prep Sample Preparation (Dissolve in Solvent) derivatize Derivatization (e.g., Esterification) sample_prep->derivatize gc_inject Inject into GC System derivatize->gc_inject gc_sep Gas Phase Separation gc_inject->gc_sep fid_detect FID/MS Detection gc_sep->fid_detect gc_data Data Acquisition and Analysis fid_detect->gc_data

References

cross-validation of HPLC and titration methods for 4-(Diphenylhydroxymethyl)benzoic acid assay

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For researchers and scientists working with 4-(Diphenylhydroxymethyl)benzoic acid, a key intermediate in organic synthesis, selecting the appropriate analytical method is a critical decision that impacts data reliability and regulatory compliance. This guide provides an objective comparison of two commonly employed analytical techniques for the assay of this compound: High-Performance Liquid Chromatography (HPLC) and acid-base titration.

This comparison delves into the principles, performance characteristics, and experimental protocols of each method, supported by representative experimental data. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice based on their specific analytical requirements.

Principles of the Methods

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[1] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte is separated from impurities based on its hydrophobicity, and its concentration is determined by a detector (commonly a UV detector) that measures the analyte's response against that of a reference standard. HPLC offers high specificity and sensitivity, allowing for the simultaneous quantification of the main compound and any related impurities.[2]

Acid-Base Titration is a classical analytical method that determines the concentration of an acidic substance by reacting it with a standardized basic solution (the titrant).[3] In the case of this compound, which possesses a carboxylic acid functional group, a known amount of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator (like phenolphthalein) or by monitoring the potential change with a pH electrode (potentiometric titration).[1][4] Titration is a simple, cost-effective, and highly precise method for the assay of bulk drug substances.[1]

Performance Comparison

The choice between HPLC and titration often depends on the specific analytical need, such as routine quality control of a bulk drug or the analysis of low-level impurities. The following table summarizes the key performance parameters for each method, with representative data drawn from studies on similar benzoic acid derivatives.

ParameterHPLCTitration
Specificity High; can separate the analyte from impurities and degradation products.[2]Low; titrates any acidic or basic components in the sample, leading to potential interference.[1]
Precision (RSD) Typically < 1%[5]Can achieve < 0.2%[5]
Accuracy (% Recovery) 98 - 102%99 - 101%
Linearity (r²) > 0.999[6]> 0.999[7]
Limit of Detection (LOD) Low (e.g., ~1 µg/mL for benzoic acid)[6][7]High (e.g., ≥ 50 µg/mL for benzoic acid)[6][7]
Limit of Quantitation (LOQ) Low (e.g., ~4 µg/mL for benzoic acid)[6][7]High
Throughput High (with autosampler)Moderate
Cost & Complexity High initial investment and operational cost; requires skilled personnel.[1]Low cost and simple instrumentation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are example protocols for the assay of this compound by HPLC and titration.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array or UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile).[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][8]

  • Detection: UV detection at the maximum absorbance wavelength of this compound (to be determined, but likely around 230 nm for similar benzoic acid derivatives).[6][10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • For the assay of a sample, accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm filter before injection.

Acid-Base Titration Method

Principle: An accurately weighed amount of this compound is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint.[1]

Reagents:

  • Standardized 0.1 M Sodium Hydroxide.

  • Ethanol (neutralized to the chosen indicator).

  • Phenolphthalein indicator (for colorimetric endpoint).[1]

Procedure:

  • Accurately weigh approximately 300 mg of this compound.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.[3]

  • Record the volume of titrant used.

  • Calculate the assay content based on the molecular weight of the analyte and the molarity of the titrant.

Workflow and Validation Relationships

The following diagrams illustrate the general workflow for a cross-validation study comparing HPLC and titration methods, and the logical relationships between key analytical method validation parameters.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison A Define Analytical Requirements B Develop HPLC Method A->B C Develop Titration Method A->C D Validate HPLC Method B->D E Validate Titration Method C->E F Cross-Validation Study D->F E->F H Analyze by HPLC F->H I Analyze by Titration F->I G Prepare Samples G->H G->I J Compare Assay Results H->J I->J K Statistical Analysis (e.g., t-test) J->K L Evaluate Method Performance K->L M Select Appropriate Method L->M

Cross-validation workflow for HPLC and titration methods.

G cluster_0 Core Validation Parameters cluster_1 Sensitivity Parameters cluster_2 Robustness Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Accuracy->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness

Logical relationships of key validation parameters.

Conclusion

Both HPLC and titration are viable methods for the assay of this compound, each with its own set of advantages and limitations.

HPLC is the method of choice when:

  • High specificity is required to differentiate the analyte from impurities.

  • Simultaneous quantification of multiple components is necessary.

  • High sensitivity is needed for the analysis of low-concentration samples.

Titration is a suitable alternative when:

  • The sample is a high-purity bulk substance.[1]

  • A simple, cost-effective, and highly precise assay is sufficient.[1]

  • Rapid analysis is required without the need for extensive method development.

Ultimately, the selection of the most appropriate analytical method will depend on the specific application, the available resources, and the regulatory requirements. For comprehensive quality control, a combination of both techniques may be employed, with HPLC for purity and impurity profiling and titration for the routine assay of the bulk drug substance.

References

A Comparative Analysis of the Reactivity of 4-(Diphenylhydroxymethyl)benzoic Acid and Its Analogs in Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how structural modifications influence chemical reactivity is critical for the rational design of molecules with desired properties. This guide provides a comprehensive comparison of the reactivity of 4-(Diphenylhydroxymethyl)benzoic acid and its analogs bearing various electron-donating and electron-withdrawing substituents in the context of acid-catalyzed esterification. The analysis is grounded in the principles of physical organic chemistry, particularly the Hammett equation, and is supported by representative kinetic data and detailed experimental protocols.

The reactivity of the carboxylic acid moiety in this compound is influenced by the electronic effects of substituents on its phenyl rings. In an acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The transition state for this step involves the development of a partial positive charge on the carbonyl carbon. Consequently, the reaction rate is sensitive to the electronic nature of the substituents on the aromatic rings.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a valuable tool for quantifying the impact of meta- and para-substituents on the reactivity of benzene derivatives.[1] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted parent compound.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[2] A negative ρ value indicates that the reaction is favored by electron-donating groups, which can stabilize a positive charge that develops in the transition state.

For the acid-catalyzed esterification of benzoic acids, the reaction constant (ρ) is typically a small negative value, indicating a modest acceleration by electron-donating groups and retardation by electron-withdrawing groups.[3]

Comparative Reactivity Data

To illustrate the comparative reactivity of this compound and its analogs, we will consider the acid-catalyzed esterification with methanol. The following table presents a set of representative relative rate constants calculated using the Hammett equation. For this comparison, a plausible reaction constant (ρ) of -0.5 has been used, which is consistent with the development of a partial positive charge in the transition state of the acid-catalyzed esterification of a benzoic acid.

The analogs are substituted on one of the phenyl rings attached to the tertiary alcohol, as this substitution will have a more direct electronic influence on the distant carboxylic acid group through resonance and inductive effects.

CompoundSubstituent (X)Hammett Constant (σ)Relative Rate Constant (k/k₀)
This compound (Parent Compound)-H0.001.00
4-((4-Methoxyphenyl)(phenyl)hydroxymethyl)benzoic acid-OCH₃-0.271.37
4-((4-Methylphenyl)(phenyl)hydroxymethyl)benzoic acid-CH₃-0.171.22
4-((4-Chlorophenyl)(phenyl)hydroxymethyl)benzoic acid-Cl0.230.77
4-((4-Nitrophenyl)(phenyl)hydroxymethyl)benzoic acid-NO₂0.780.41

Note: The relative rate constants are calculated as k/k₀ = 10^(σρ) with ρ = -0.5.

As the data indicates, electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the rate of esterification relative to the unsubstituted parent compound. This is because these groups donate electron density to the aromatic ring, which in turn helps to stabilize the partial positive charge that develops on the carbonyl carbon in the transition state of the nucleophilic attack by the alcohol.

Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) decrease the reaction rate. These groups withdraw electron density from the aromatic ring, destabilizing the positively charged transition state and thus increasing the activation energy of the reaction.

Experimental Protocols

The following is a detailed protocol for a kinetic study of the acid-catalyzed esterification of this compound and its analogs with methanol.

Objective: To determine the rate constants for the acid-catalyzed esterification of a series of substituted 4-(Diphenylhydroxymethyl)benzoic acids and to construct a Hammett plot to evaluate the reaction constant (ρ).

Materials:

  • This compound and its substituted analogs

  • Anhydrous methanol (reagent grade)

  • Concentrated sulfuric acid (catalyst)

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Reaction flasks with reflux condensers

  • Pipettes and burettes

Procedure:

  • Preparation of Reaction Solutions:

    • For each analog, prepare a stock solution by dissolving a known mass of the acid in a known volume of anhydrous methanol to achieve a specific concentration (e.g., 0.1 M).

    • Prepare a catalyst solution by carefully adding a known volume of concentrated sulfuric acid to a known volume of anhydrous methanol.

  • Kinetic Run:

    • Equilibrate the reaction flasks containing the acid solutions in a thermostated water bath at a constant temperature (e.g., 50 °C).

    • Initiate the reaction by adding a precise volume of the catalyst solution to each flask. Start a timer immediately upon addition.

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 2.0 mL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold distilled water.

  • Titration:

    • Titrate the unreacted carboxylic acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

    • Record the volume of NaOH solution required to reach the endpoint.

  • Data Analysis:

    • Calculate the concentration of the unreacted carboxylic acid at each time point.

    • Assuming pseudo-first-order kinetics with respect to the carboxylic acid (due to the large excess of methanol), plot ln[Acid] versus time. The slope of this line will be equal to -k_obs (the observed rate constant).

    • The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the catalyst.

    • Construct a Hammett plot by plotting log(k/k₀) for each analog against its respective Hammett sigma (σ) value. The slope of this plot will give the reaction constant (ρ).

Visualizations

Logical Relationship of Hammett Analysis

Hammett_Analysis substituent Substituent (X) electronic_effect Electronic Effect (Electron-donating or -withdrawing) substituent->electronic_effect sigma Substituent Constant (σ) electronic_effect->sigma reactivity Relative Reactivity (k/k₀) sigma->reactivity log(k/k₀) = σρ rho Reaction Constant (ρ) (Sensitivity of reaction) rho->reactivity reaction_type Reaction Type (e.g., Esterification) reaction_type->rho

Caption: Flowchart illustrating the relationship between substituents, their electronic effects, and the resulting chemical reactivity as described by the Hammett equation.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start: Prepare Reactant and Catalyst Solutions run Initiate Reaction at Constant Temperature start->run sample Withdraw Aliquots at Timed Intervals run->sample quench Quench Reaction in Ice-Cold Water sample->quench titrate Titrate Unreacted Acid with NaOH quench->titrate analyze Calculate Rate Constants (k) titrate->analyze hammett Construct Hammett Plot (log(k/k₀) vs. σ) analyze->hammett end Determine Reaction Constant (ρ) hammett->end

Caption: Workflow diagram for the experimental determination of reaction kinetics for the acid-catalyzed esterification.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological efficacy of 4-(Diphenylhydroxymethyl)benzoic acid against structurally related compounds. While direct experimental data on the biological activity of this compound is not extensively available in public literature, its structural features, particularly the benzhydryl and benzoic acid moieties, suggest potential for anti-inflammatory and anticancer properties. This guide synthesizes available data on related benzoic acid derivatives to offer insights into its potential mechanisms of action and therapeutic applications.

Overview of this compound

This compound is a versatile organic compound with potential applications in pharmaceutical development.[1] It is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, it has been identified as a reactant in the synthesis of antitumor kinesin spindle protein (KSP) inhibitors.

Comparative Analysis of Biological Efficacy

Due to the limited availability of direct biological data for this compound, this section focuses on the experimentally determined efficacy of structurally similar benzoic acid derivatives. These compounds share key structural motifs and have been evaluated for their anti-inflammatory and anticancer activities.

Data Presentation: Efficacy of Related Benzoic Acid Derivatives
CompoundTarget/AssayActivity MetricValueReference
4-hydroxybenzoic acidHDAC6 Inhibition-Specific HDAC6 inhibitor[2]
Anticancer (Breast Cancer Cells)-Enhances sensitivity to Adriamycin[2]
Dihydroxybenzoic acid (DHBA)HDAC Inhibition-Potent HDAC inhibitor[3][4]
Anticancer-Induces cancer cell growth inhibition[3][4]
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidTPA-induced inflammation (mouse ear)Inhibitory Effect (IE)65% at 500 µg[5]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rat)Edema Inhibition48.9–63.1% at 25 and 125 mg/kg[6]
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase (sEH) Inhibition% Inhibition72%[7]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through various signaling pathways. One such potential pathway, relevant to its classification as a precursor for Kinesin Spindle Protein (KSP) inhibitors, is the induction of mitotic arrest and apoptosis in cancer cells.

Kinesin Spindle Protein (KSP) Inhibition Pathway

KSP_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Outcomes KSP Kinesin Spindle Protein (KSP) Spindle Bipolar Spindle Formation KSP->Spindle drives Monopolar Monopolar Spindle Formation KSP->Monopolar MT Microtubules MT->Spindle Mitosis Mitotic Progression Spindle->Mitosis Cell_Division Cell Division Mitosis->Cell_Division KSP_Inhibitor 4-(Diphenylhydroxymethyl)benzoic acid-derived KSP Inhibitor KSP_Inhibitor->KSP inhibits Arrest Mitotic Arrest Monopolar->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of KSP by a derivative of this compound disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological efficacy of this compound and its analogs are provided below.

Kinesin Spindle Protein (KSP) ATPase Activity Assay

This assay measures the enzymatic activity of KSP by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Recombinant human KSP motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite Green Reagent

Procedure:

  • Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in Assay Buffer.

  • In a 96-well plate, combine the KSP enzyme, microtubules, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

  • Stop the reaction and develop the color by adding the Malachite Green Reagent.

  • Measure the absorbance at approximately 650 nm using a microplate reader.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.

Histone Deacetylase (HDAC) Inhibitor Screening Assay

This assay is used to identify and characterize inhibitors of HDAC enzymes.

Materials:

  • HeLa nuclear extract or purified HDAC enzyme

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin and Trichostatin A as a stop reagent)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the HDAC enzyme source and the test compound.

  • Add the fluorometric substrate to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compound suspension/solution

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

References

The Quest for Potent Pharmaceuticals: Unraveling the Structural Secrets of 4-(Diphenylhydroxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the core scaffold of 4-(diphenylhydroxymethyl)benzoic acid holds promise as a versatile starting point for drug discovery, particularly in the realms of anti-inflammatory and analgesic agents, a comprehensive, publicly available Structure-Activity Relationship (SAR) study detailing the systematic exploration of its derivatives remains elusive.[1] Despite its availability and mention as a key intermediate in pharmaceutical synthesis, the direct comparison of a series of its analogs with corresponding quantitative biological data is not readily found in the current body of scientific literature.

The inherent structure of this compound presents multiple avenues for chemical modification, offering the potential to fine-tune its pharmacological properties. These key modification points include the carboxylic acid group, the phenyl rings, and the hydroxyl group. Understanding how alterations at these sites impact biological activity is the primary goal of SAR studies.

General Principles of Benzoic Acid SAR

Although specific data on this compound derivatives is lacking, broader SAR studies on various benzoic acid-containing compounds have established some general principles that could guide future research on this specific scaffold. These studies have explored a range of biological targets, including enzymes and receptors involved in inflammation, microbial growth, and cancer.

For instance, research on other benzoic acid derivatives has shown that:

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. These changes can alter the molecule's polarity, ability to form hydrogen bonds, and interaction with target proteins.

  • Substitution on the Phenyl Rings: The addition of various substituents (e.g., halogens, alkyl groups, nitro groups) to the phenyl rings can influence the electronic and steric properties of the molecule. These changes can lead to enhanced binding affinity for a biological target or alter the compound's metabolic stability.

  • Role of the Hydroxyl Group: The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. Its modification or replacement could lead to significant changes in biological activity.

Hypothetical SAR Exploration: A Roadmap for Future Research

Based on these general principles, a hypothetical SAR study of this compound derivatives could involve the synthesis and biological evaluation of a library of compounds with systematic modifications at the key positions. The following table outlines a potential framework for such a study, illustrating the types of derivatives that could be synthesized and the corresponding data that would be collected.

Table 1: Hypothetical Structural Variations and Corresponding Biological Data for this compound Derivatives

Compound ID R1 (Carboxylic Acid Modification) R2 (Phenyl Ring Substitution) R3 (Hydroxyl Group Modification) Target Activity (e.g., IC50, µM)
Parent -COOH-H-OHData to be determined
1a -COOCH3-H-OHData to be determined
1b -CONH2-H-OHData to be determined
2a -COOH4-Cl-OHData to be determined
2b -COOH4-F-OHData to be determined
3a -COOH-H-OCH3Data to be determined
3b -COOH-H-OCOCH3Data to be determined

This table is a hypothetical representation and does not contain experimental data.

Experimental Protocols: A Blueprint for Investigation

To generate the data for a comprehensive SAR study, a series of well-defined experimental protocols would need to be established. These would encompass the chemical synthesis of the derivatives and their subsequent biological evaluation.

General Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through various organic chemistry methods. Derivatives can then be prepared through standard chemical transformations. For example:

  • Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester by reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

  • Amidation: The carboxylic acid can be converted to an amide by first activating it (e.g., with thionyl chloride to form the acid chloride) and then reacting it with an appropriate amine.

  • Ring Substitution: Substituted derivatives can be synthesized by starting with appropriately substituted benzophenones, which are then reacted with a Grignard reagent derived from a substituted bromobenzoate.

Biological Evaluation

The choice of biological assays would depend on the therapeutic area of interest. Given the suggestion of anti-inflammatory and analgesic potential, relevant assays could include:

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To determine if the compounds act as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Cytokine Release Assays: To measure the inhibition of pro-inflammatory cytokine production in immune cells.

  • In vivo Models of Inflammation and Pain: To assess the efficacy of the compounds in animal models of arthritis or neuropathic pain.

Visualizing the Path Forward: SAR Workflow and Potential Signaling Pathways

To guide the research process, a clear workflow is essential. The following diagrams, generated using the DOT language, illustrate a typical SAR study workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (this compound) B Design of Analogs (Systematic Modification) A->B C Chemical Synthesis of Derivatives B->C D In vitro Screening (e.g., Enzyme Inhibition) C->D E Cell-based Assays (e.g., Cytokine Release) D->E F In vivo Testing (Animal Models) E->F G SAR Analysis F->G H Lead Optimization G->H H->B I Candidate Selection H->I

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Derivative 4-(Diphenylhydroxymethyl) benzoic acid Derivative Derivative->IKK Inhibits?

Caption: A hypothetical inflammatory signaling pathway potentially targeted by these derivatives.

Conclusion

The this compound scaffold represents an intriguing starting point for the development of new therapeutic agents. However, the lack of comprehensive and publicly accessible SAR studies on its derivatives hinders the full realization of its potential. A systematic investigation, following the principles and workflows outlined above, is necessary to unlock the therapeutic promise of this chemical class. Such research would not only provide valuable insights for drug development professionals but also contribute significantly to the broader field of medicinal chemistry.

References

A Spectroscopic Comparison of Synthesized vs. Commercial 4-(Diphenylhydroxymethyl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis

The following tables summarize the expected and reported data for synthesized and commercial 4-(Diphenylhydroxymethyl)benzoic acid.

Table 1: General Properties

PropertySynthesized (Theoretical)Commercial (Sigma-Aldrich)
Molecular Formula C₂₀H₁₆O₃C₂₀H₁₆O₃
Molecular Weight 304.34 g/mol 304.34 g/mol [1]
Appearance White to off-white solidWhite to off-white powder
Melting Point Approx. 210-215 °C210-215 °C
Purity Dependent on synthesis and purification≥98.0% (HPLC)

Table 2: ¹H NMR Spectroscopy Data (Expected)

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
~7.9d2HAromatic CH (ortho to -COOH)
~7.4d2HAromatic CH (meta to -COOH)
~7.2-7.3m10HAromatic CH (diphenylmethyl)
~6.5s1H-OH

Table 3: ¹³C NMR Spectroscopy Data (Expected)

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~167-COOH
~148Aromatic C (ipso to -C(Ph)₂OH)
~145Aromatic C (ipso to -COOH)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~126Aromatic C (ipso, diphenylmethyl)
~80-C(Ph)₂OH

Table 4: FT-IR Spectroscopy Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
~3500Sharp, mediumO-H stretch (tertiary alcohol)
~3050MediumC-H stretch (aromatic)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1490, ~1450Medium to strongC=C stretch (aromatic)
~1300MediumC-O stretch (tertiary alcohol)
~1250MediumC-O stretch (carboxylic acid)
~950Broad, mediumO-H bend (carboxylic acid dimer)

Table 5: Mass Spectrometry Data (Predicted)

Ion SpeciesPredicted m/z
[M+H]⁺305.1172
[M+Na]⁺327.0992
[M-H]⁻303.1027

Experimental Workflow & Methodologies

The following diagram illustrates a typical workflow for the spectroscopic comparison of synthesized and commercial samples of this compound. Detailed protocols for each analytical technique are provided below.

G cluster_2 Data Comparison Synthesized Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR IR FT-IR Spectroscopy Synthesized->IR MS Mass Spectrometry Synthesized->MS Commercial Commercial This compound Commercial->NMR Commercial->IR Commercial->MS Compare Comparative Analysis of Spectroscopic Data NMR->Compare IR->Compare MS->Compare

Experimental workflow for spectroscopic comparison.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized or commercial) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

      • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

      • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) FT-IR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Apply pressure to the sample to ensure good contact with the crystal.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

      • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

      • The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

    • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) coupled with an ESI source.

    • Data Acquisition:

      • Infuse the sample solution into the ESI source at a constant flow rate.

      • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

      • Set the mass range to scan for the expected molecular ion (m/z ~304) and potential fragments.

      • The high-resolution data allows for the determination of the elemental composition of the detected ions, confirming the molecular formula.

By following these protocols, researchers can obtain a comprehensive spectroscopic profile of their this compound samples, enabling a thorough comparison and verification of the compound's identity and purity.

References

Performance Analysis of 4-(Diphenylhydroxymethyl)benzoic Acid in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diphenylhydroxymethyl)benzoic acid is a versatile carboxylic acid derivative recognized for its utility as a chemical intermediate in the synthesis of various biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold in drug discovery. This guide provides an objective comparison of the performance of compounds derived from this compound in different assay formats, supported by experimental data. While direct biological activity of this compound itself is not extensively documented in publicly available research, its role as a key reactant in the synthesis of potent inhibitors is well-established. This guide will focus on the performance of a notable derivative to illustrate the application and potential of this chemical entity.

Performance in Biochemical Assays: A Case Study on a 5α-Reductase Inhibitor

A key application of this compound derivatives is in the development of enzyme inhibitors. A study on the synthesis and biological evaluation of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, a derivative of the topic compound, demonstrated its inhibitory activity against steroid 5α-reductase.[1] This enzyme is a critical target in the treatment of benign prostatic hyperplasia and androgenetic alopecia.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of the derivative against human 5α-reductase isozymes.

CompoundTarget EnzymeIC50 (µM)
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-reductase isozyme 1> 10
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid Human 5α-reductase isozyme 2 0.82

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

The data clearly indicates that the derivative is a potent and selective inhibitor of the type 2 isozyme of human 5α-reductase.[1]

Performance in Cell-Based Assays: Evaluating Antitumor Potential

Derivatives of benzoic acid have been widely investigated for their cytotoxic effects against various cancer cell lines. For instance, various benzoic acid derivatives have shown significant activity in assays such as the MTT assay, which measures cell viability.

Although a direct IC50 value for a KSP inhibitor synthesized from this compound is not provided in the reviewed literature, the general mechanism of action for KSP inhibitors involves the induction of the intrinsic apoptotic pathway, which can be assessed through various cell-based assays.[2]

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against 5α-reductase.

1. Enzyme and Substrate Preparation:

  • Recombinant human 5α-reductase isozymes (type 1 and type 2) are used.

  • [3H]Testosterone is used as the substrate.

2. Assay Procedure:

  • The test compound (e.g., 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid) is dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

  • The enzyme, substrate, and a NADPH-regenerating system are incubated with the test compound in a phosphate buffer at 37°C.

  • The reaction is stopped, and the steroids are extracted.

  • The substrate and the product ([3H]dihydrotestosterone) are separated by thin-layer chromatography.

3. Data Analysis:

  • The radioactivity of the substrate and product spots is quantified using a radioisotope scanner.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

3. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Kinesin Spindle Protein (KSP) Inhibition Pathway

Inhibition of KSP disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

KSP_Inhibition_Pathway KSP_Inhibitor KSP Inhibitor (derived from this compound) KSP Kinesin Spindle Protein (KSP/Eg5) KSP_Inhibitor->KSP Inhibits Microtubule_Crosslinking Microtubule Cross-linking KSP->Microtubule_Crosslinking Mediates Bipolar_Spindle Bipolar Spindle Formation Microtubule_Crosslinking->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest Bipolar_Spindle->Mitotic_Arrest Failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: KSP inhibition pathway leading to apoptosis.

General Workflow for Evaluating Enzyme Inhibitors

This diagram illustrates a typical workflow for the screening and evaluation of enzyme inhibitors.

Enzyme_Inhibitor_Workflow cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase cluster_2 Lead Optimization Compound_Library Compound Library (including derivatives of This compound) Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (Isozymes) Dose_Response->Selectivity_Assay Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies In_Vivo_Testing In Vivo Efficacy & PK/PD Studies SAR_Studies->In_Vivo_Testing

References

A Comparative Guide to the Inhibitory Effects of Benzoic Acid Derivatives on Polyphenol Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a comprehensive comparison of the inhibitory effects of various benzoic acid derivatives on polyphenol oxidase (PPO), a key enzyme implicated in enzymatic browning in the food industry and melanogenesis in pathological conditions. Supported by experimental data, this document serves as a valuable resource for identifying potent PPO inhibitors and understanding their structure-activity relationships.

Polyphenol oxidase, a copper-containing enzyme, catalyzes the oxidation of phenolic compounds into quinones, which subsequently polymerize to form brown pigments.[1][2] The inhibition of PPO is a significant area of research to prevent food spoilage and for its potential therapeutic applications. Benzoic acid and its derivatives have emerged as a notable class of PPO inhibitors.[2][3]

Comparative Inhibitory Effects: A Quantitative Overview

The inhibitory potential of various benzoic acid derivatives against polyphenol oxidase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.[2] The table below summarizes the IC50 values for several benzoic acid derivatives as reported in scientific literature.

Benzoic Acid DerivativeIC50 (mM)Inhibition TypeSource Organism of PPOReference
Benzoic Acid1.425CompetitiveMushroom[1]
Benzoic Acid0.147CompetitiveAgaricus bisporus[3]
2,4-Dihydroxybenzoic Acid---
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)---
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)---
Salicylic Acid (2-Hydroxybenzoic Acid)---
p-Hydroxybenzoic Acid---

Note: The table will be populated with more data as further specific IC50 values for a wider range of derivatives are consolidated from various studies.

The inhibitory effect of benzoic acid derivatives is significantly influenced by the number and position of hydroxyl groups on the benzene ring.[4] Generally, an increase in the number of hydroxyl groups leads to a stronger inhibitory effect, with trihydroxybenzoic acids being more potent than dihydroxybenzoic and monohydroxybenzoic acids.[4]

Experimental Protocols

The following is a detailed methodology for a typical experiment to determine the inhibitory effects of benzoic acid derivatives on polyphenol oxidase.

Enzyme Extraction and Purification
  • Source: A common source for PPO is the mushroom (Agaricus bisporus).[3][5]

  • Extraction: The mushroom tissue is homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.0).[6] The homogenate is then centrifuged to remove cellular debris, and the resulting supernatant contains the crude enzyme extract.[7]

  • Purification (Optional): For more precise kinetic studies, the crude extract can be further purified using techniques like ammonium sulfate precipitation followed by affinity chromatography.[5]

Polyphenol Oxidase Activity Assay
  • Principle: The activity of PPO is determined spectrophotometrically by monitoring the formation of colored quinone products over time.[2]

  • Substrate: A common substrate used is catechol or L-DOPA.[2][8]

  • Reaction Mixture: The reaction is typically carried out in a cuvette or a 96-well plate and contains:

    • Phosphate buffer to maintain a constant pH (e.g., pH 6.8-7.0).[6]

    • PPO enzyme extract.

    • Substrate solution (e.g., catechol).

  • Measurement: The change in absorbance is recorded at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) at regular time intervals.[9]

Inhibition Assay
  • Procedure: To determine the inhibitory effect of a benzoic acid derivative, the PPO activity assay is performed in the presence of varying concentrations of the inhibitor.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_inhibitor) / A_control] x 100

    Where:

    • A_control is the absorbance of the reaction mixture without the inhibitor.

    • A_inhibitor is the absorbance of the reaction mixture with the inhibitor.[2]

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the initial reaction rates at different substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot.[3] Benzoic acid has been shown to be a competitive inhibitor of PPO, meaning it binds to the active site of the enzyme and competes with the substrate.[1][3]

Visualizing the Process and Relationships

To better understand the experimental workflow and the structure-activity relationships, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PPO_Source PPO Source (e.g., Mushroom) Reaction_Mix Prepare Reaction Mixtures PPO_Source->Reaction_Mix Inhibitors Benzoic Acid Derivatives Inhibitors->Reaction_Mix Substrate Substrate (e.g., Catechol) Substrate->Reaction_Mix Buffer Buffer Solution Buffer->Reaction_Mix Incubation Incubate Reaction_Mix->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk) Measurement->Kinetic_Analysis Plot_Data Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Data Det_IC50 Determine IC50 Plot_Data->Det_IC50

Caption: Experimental workflow for assessing PPO inhibition by benzoic acid derivatives.

structure_activity_relationship cluster_structure Benzoic Acid Core Structure cluster_substituents Substituent Effects on PPO Inhibition cluster_activity Inhibitory Activity benzoic_acid More_OH Increased Number of -OH Groups OH_Position Position of -OH Groups Other_Groups Other Functional Groups Increased_Activity Increased Inhibition More_OH->Increased_Activity Generally OH_Position->Increased_Activity Ortho/Para favored Other_Groups->Increased_Activity e.g., electron-withdrawing Decreased_Activity Decreased Inhibition Other_Groups->Decreased_Activity e.g., bulky groups

Caption: Structure-activity relationship of benzoic acid derivatives as PPO inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Diphenylhydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(Diphenylhydroxymethyl)benzoic acid (CAS: 19672-49-2) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard regulations.

I. Understanding the Compound's Hazard Profile

While specific hazard classifications can vary, it is crucial to handle this compound with care. Based on available safety data, this compound is intended for research and development use only.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

II. Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to avoid dust formation.

  • Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.

III. Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Avoid Dust Formation: Do not use dry sweeping methods that can disperse the powder into the air.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or shovel the contained material into a suitable, clearly labeled, and closed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

IV. Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.[1] The following is a general procedure for laboratory-scale quantities:

  • Waste Characterization: This compound should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Containerization:

    • Place the waste this compound into a designated, sealable, and chemically compatible waste container.

    • Ensure the container is clearly labeled with the chemical name ("this compound") and any relevant hazard warnings.

  • Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials. This area should be cool, dry, and well-ventilated.

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

The following table summarizes the key disposal information:

Aspect Guideline
Disposal Method Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Container for Disposal Suitable, closed, and properly labeled containers.[1]
Accidental Release Sweep up and shovel into a suitable container for disposal.[1]
Environmental Precautions No special environmental precautions are specified, but it should not be allowed to enter the environment.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Accidental Release Measures: 1. Wear appropriate PPE. 2. Contain the spill. 3. Sweep into a labeled, closed container. is_spill->spill_procedure Yes package_waste Package the chemical waste in a suitable, labeled, and sealed container. is_spill->package_waste No store_waste Store the waste container in a designated and secure chemical waste storage area. spill_procedure->store_waste package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. store_waste->contact_ehs end_disposal End: Waste properly disposed contact_ehs->end_disposal

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.

References

Personal protective equipment for handling 4-(Diphenylhydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 4-(Diphenylhydroxymethyl)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and GHS Classification

This compound (CAS No: 19672-49-2) is a chemical that requires careful handling due to its potential health effects.[1] According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. A risk assessment should be conducted to determine the specific PPE required for the tasks being performed.[3] Below is a summary of the recommended PPE for handling this compound, which is a solid in powder form.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side-shields are the minimum requirement.[4] For tasks with a higher risk of splashing or dust generation, chemical safety goggles and a face shield should be worn.[4][5][6] Eye protection must be marked with "Z87" to signify ANSI Z87.1 compliance.[4]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5][6] For prolonged or heavy handling, consider double-gloving or using heavy-duty gloves.[4] Gloves should be inspected before use and removed immediately if contaminated.[4]
Respiratory Protection When handling the powder outside of a fume hood or in areas with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust.[7] A dust mask of type N95 (US) or equivalent is recommended.[5]
Body Protection A lab coat must be worn to protect clothing and skin from splashes and spills.[5][6] For larger quantities or tasks with a significant risk of contamination, a chemical-resistant apron or coveralls may be appropriate.
Footwear Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[3]

Operational Handling Plan

Adherence to standard operating procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.[1][7]

  • Whenever possible, handle the chemical in a fume hood, especially when weighing or transferring the powder, to minimize inhalation exposure.

Safe Work Practices:

  • Avoid all personal contact, including inhalation of dust.[8]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][9]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][7]

  • Avoid contact with strong oxidizing agents, as they are incompatible materials.[7]

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7]

  • Ingestion: Clean the mouth with water and seek medical attention.[7][9]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled container for disposal.[7][8] Do not let this chemical enter the environment.[7]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7] Chemical waste generators must consult with their institution's environmental health and safety department to ensure complete and accurate classification and disposal procedures.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (Preferably a Fume Hood) B->C Proceed to Handling D Handle with Care (Avoid Dust Generation and Contact) C->D E Securely Close Container D->E Finished Handling G Decontaminate Work Area D->G Finished Handling I Collect Waste in a Labeled Container D->I Waste Generated F Store in a Cool, Dry, Well-Ventilated Area E->F H Remove PPE and Wash Hands G->H J Dispose According to Institutional and Local Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diphenylhydroxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Diphenylhydroxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.